BDM44768
Description
Properties
CAS No. |
2011754-00-8 |
|---|---|
Molecular Formula |
C24H22FN5O3 |
Molecular Weight |
447.47 |
IUPAC Name |
(S)-4-fluoro-N-((1-(4-(hydroxyamino)-1-(naphthalen-2-yl)-4-oxobutan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide |
InChI |
InChI=1S/C24H22FN5O3/c25-20-9-7-18(8-10-20)24(32)26-14-21-15-30(29-27-21)22(13-23(31)28-33)12-16-5-6-17-3-1-2-4-19(17)11-16/h1-11,15,22,33H,12-14H2,(H,26,32)(H,28,31)/t22-/m0/s1 |
InChI Key |
RASCFMYPAZDCKQ-QFIPXVFZSA-N |
SMILES |
O=C(NCC1=CN([C@@H](CC2=CC=C3C=CC=CC3=C2)CC(NO)=O)N=N1)C4=CC=C(F)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDM44768; BDM-44768; BDM 44768; |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Interplay of BDM44768 with Insulin-Degrading Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a critical role in the clearance of insulin and other amyloidogenic peptides, such as the amyloid-beta (Aβ) peptide implicated in Alzheimer's disease.[1] Given its central role in insulin homeostasis, IDE has long been considered a potential therapeutic target for type 2 diabetes. This guide provides a comprehensive technical overview of BDM44768, a potent and selective catalytic-site inhibitor of IDE. We will delve into its mechanism of action, supported by crystallographic data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers investigating IDE and its modulators.
Introduction: The Significance of Insulin-Degrading Enzyme (IDE)
Insulin-degrading enzyme (IDE), also known as insulysin, is a 110-kDa protein belonging to the M16A family of metalloproteases.[2] It is a key player in the catabolism of several crucial peptide hormones and signaling molecules.[3] The enzyme's primary function is the degradation of insulin, thereby regulating its circulating levels and signaling duration.[4] Beyond insulin, IDE is also responsible for the clearance of other amyloidogenic peptides, including glucagon, amylin, and the amyloid-beta peptide (Aβ).[1] This broad substrate specificity places IDE at the crossroads of metabolic and neurodegenerative diseases.
The dysregulation of IDE activity has been linked to both type 2 diabetes and Alzheimer's disease.[5] In the context of diabetes, reduced IDE activity can lead to hyperinsulinemia, a condition that can contribute to insulin resistance.[1] Conversely, in Alzheimer's disease, impaired IDE-mediated clearance of Aβ can promote the accumulation of amyloid plaques in the brain, a hallmark of the disease.[1] These dual roles make the development of specific modulators of IDE activity a complex but potentially highly rewarding therapeutic strategy.
BDM44768: A Potent Catalytic-Site Inhibitor of IDE
BDM44768 is a novel, small-molecule inhibitor of the insulin-degrading enzyme.[5] It was developed through a sophisticated drug discovery approach known as kinetic target-guided synthesis, which allows for the identification of highly potent and selective inhibitors.[6][7]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (S)-4-fluoro-N-((1-(4-(hydroxyamino)-1-(naphthalen-2-yl)-4-oxobutan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide |
| Molecular Formula | C24H22FN5O3 |
| Molecular Weight | 447.47 g/mol |
| IC50 (for human IDE) | ~60 nM |
Potency and Selectivity
BDM44768 exhibits potent inhibition of human IDE with a half-maximal inhibitory concentration (IC50) of approximately 60 nM for the degradation of both insulin and Aβ.[4] A critical feature of a good chemical probe and potential therapeutic is its selectivity for the intended target. BDM44768 demonstrates high selectivity for IDE over other related metalloproteases, such as neprilysin (NEP), endothelin-converting enzyme (ECE), angiotensin-converting enzyme (ACE), and matrix metalloproteinase-1 (MMP-1).[4] This high selectivity minimizes the potential for off-target effects, making it a valuable tool for studying the specific roles of IDE.
The Molecular Mechanism of Action
BDM44768 functions as a catalytic-site inhibitor, directly interacting with the active site of IDE to block its enzymatic activity.[4] Its mechanism of action is multifaceted and involves several key steps:
-
Binding to the Catalytic Site: BDM44768 directly binds within the catalytic chamber of IDE.
-
Chelation of the Catalytic Zinc Ion: The hydroxamate moiety of BDM44768 tightly chelates the essential zinc ion in the active site of IDE.[4] This interaction is crucial for its potent inhibitory activity, as the zinc ion is directly involved in the catalytic hydrolysis of peptide substrates.
-
Conformational Locking: Upon binding, BDM44768 locks IDE into a "closed" and inactive conformation. This has been confirmed by crystallographic and small-angle X-ray scattering (SAXS) analyses.[5] The open and closed conformations of IDE are critical for its function, with the open state allowing substrate entry and the closed state being catalytically competent. By trapping the enzyme in a closed but inactive state, BDM44768 effectively prevents substrate turnover.
Insights from X-ray Crystallography
The crystal structure of human IDE in complex with a close analog of BDM44768, BDM44619, has been solved (PDB ID: 4IFH), providing detailed insights into the inhibitor's binding mode.[3] The structure reveals that the inhibitor binds in the catalytic site and makes key interactions with amino acid residues crucial for substrate recognition and catalysis. The hydroxamate group directly coordinates with the catalytic zinc ion, displacing the catalytic water molecule. Other parts of the inhibitor molecule form hydrogen bonds and hydrophobic interactions with residues lining the active site cleft.
Figure 1: Schematic of BDM44768 interaction with the IDE active site.
Experimental Protocols for Characterizing BDM44768
To aid researchers in the study of BDM44768 and other IDE inhibitors, we provide the following detailed experimental protocols.
IDE Enzyme Activity Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of IDE by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., Substrate V, Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
BDM44768 or other test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of BDM44768 in DMSO.
-
Perform serial dilutions of BDM44768 in Assay Buffer to create a range of concentrations for IC50 determination.
-
In a 96-well black microplate, add the diluted BDM44768 solutions. Include a vehicle control (DMSO in Assay Buffer) and a no-enzyme control.
-
Add a solution of recombinant human IDE to each well (except the no-enzyme control) and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 420 nm).
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence curves).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for IDE enzyme activity assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful label-free technique to measure the real-time binding kinetics (association and dissociation rates) of an inhibitor to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IDE
-
BDM44768
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize recombinant human IDE onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of BDM44768 in running buffer.
-
Inject the different concentrations of BDM44768 over the IDE-immobilized surface and a reference flow cell.
-
Monitor the binding (association phase) and subsequent unbinding (dissociation phase) in real-time.
-
Regenerate the sensor surface between each BDM44768 injection if necessary.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell line expressing IDE (e.g., HEK293)
-
BDM44768
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents and anti-IDE antibody
Protocol:
-
Culture cells to confluency.
-
Treat the cells with BDM44768 at the desired concentration or with a vehicle control (DMSO) for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation.
-
Analyze the amount of soluble IDE in the supernatant by Western blotting using an anti-IDE antibody.
-
Quantify the band intensities and plot the fraction of soluble IDE as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of BDM44768 indicates target engagement.
In Vivo Effects and Paradoxical Glucose Intolerance
While BDM44768 effectively inhibits IDE and enhances insulin signaling in vitro, its in vivo effects have revealed a more complex picture.[4] Acute treatment of mice with BDM44768 surprisingly leads to impaired glucose tolerance.[5] This paradoxical effect is IDE-dependent, as it is not observed in IDE knockout mice.[4] This finding suggests that while IDE inhibition can potentiate insulin signaling, the complete and acute blockade of its activity may disrupt the delicate balance of other IDE substrates, such as glucagon and amylin, which also play crucial roles in glucose homeostasis.[1] These results highlight the intricate role of IDE in metabolic regulation and underscore the challenges in developing IDE inhibitors for the treatment of diabetes.
Conclusion
BDM44768 is a potent and selective inhibitor of the insulin-degrading enzyme that has proven to be an invaluable tool for probing the multifaceted functions of IDE. Its well-defined mechanism of action, involving direct binding to the catalytic site and conformational locking of the enzyme, makes it a powerful chemical probe for in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for researchers to characterize BDM44768 and other IDE modulators, contributing to a deeper understanding of the role of this critical enzyme in health and disease. The paradoxical in vivo effects of BDM44768 also serve as a crucial reminder of the complexity of targeting enzymes with multiple physiologically important substrates.
References
-
Deprez-Poulain, R., Hennuyer, N., Bosc, D., Liang, W. G., Enée, E., Maréchal, X., ... & Deprez, B. (2015). Catalytic site inhibition of insulin-degrading enzyme by a small molecule induces glucose intolerance in mice. Nature Communications, 6(1), 8250. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
- Tundo, G. R., Sbardella, D., Ciaccio, C., Grasso, G., Gioia, M., Coletta, A., ... & Marini, S. (2017). The insulin-degrading enzyme: a multifaceted protein with implications in human health and disease. Journal of cellular and molecular medicine, 21(11), 2695-2708.
-
Manetsch, R., & Hu, X. (2016). Kinetic target-guided synthesis in drug discovery and chemical biology: a comprehensive facts and figures survey. Expert opinion on drug discovery, 11(3), 253-270. [Link]
-
Proteopedia. Insulin-Degrading Enzyme. [Link]
-
Wikipedia. Insulin-degrading enzyme. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insulin-Degrading Enzyme - Proteopedia, life in 3D [proteopedia.org]
- 3. rcsb.org [rcsb.org]
- 4. medkoo.com [medkoo.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. tandfonline.com [tandfonline.com]
- 7. Kinetic target-guided synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BDM44768 in Regulating Amyloid-Beta Levels: A Technical Guide for Researchers
Abstract
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central pathological hallmark of Alzheimer's disease (AD). Enhancing the clearance of Aβ represents a promising therapeutic strategy. Insulin-degrading enzyme (IDE) is a key metalloprotease involved in the degradation of Aβ. This technical guide provides an in-depth overview of BDM44768, a potent and selective inhibitor of IDE, as a research tool to investigate the role of this enzyme in Aβ regulation. We will delve into the molecular mechanisms of BDM44768, its observed effects on Aβ levels in vitro, and provide detailed experimental protocols for its characterization and application in preclinical AD research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize BDM44768 as a probe to explore the therapeutic potential of IDE modulation in Alzheimer's disease.
Introduction: The Significance of Amyloid-Beta and the Role of Insulin-Degrading Enzyme
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] The amyloid cascade hypothesis posits that the aggregation and deposition of Aβ peptides are central to the pathogenesis of AD.[2] These peptides, primarily Aβ40 and the more aggregation-prone Aβ42, are generated from the sequential cleavage of the amyloid precursor protein (APP) by β- and γ-secretases.
While much research has focused on inhibiting Aβ production, enhancing its clearance from the brain is an equally critical therapeutic avenue. Several proteases are involved in Aβ degradation, with insulin-degrading enzyme (IDE) being a major player.[3][4] IDE is a zinc metalloprotease that degrades several small proteins, including insulin and Aβ.[5] Studies using IDE-deficient mice have demonstrated a significant decrease in Aβ degradation and a corresponding increase in cerebral Aβ accumulation, establishing IDE as a crucial regulator of Aβ levels in vivo.[1][5] This has positioned IDE as a compelling, albeit complex, therapeutic target for Alzheimer's disease.
BDM44768: A Potent and Selective IDE Inhibitor
BDM44768 is a novel, catalytic-site inhibitor of insulin-degrading enzyme.[3] It was developed through kinetic target-guided synthesis and exhibits potent inhibition of human IDE with an IC₅₀ of approximately 60 nM for both insulin and Aβ substrates.[3]
Mechanism of Action
BDM44768 exerts its inhibitory effect by directly targeting the active site of IDE. Its mechanism involves:
-
Chelation of Catalytic Zinc: BDM44768 tightly chelates the catalytic zinc ion essential for the enzymatic activity of IDE.[3]
-
Conformational Locking: Crystallographic and small-angle X-ray scattering (SAXS) studies have confirmed that BDM44768 locks IDE in a closed, inactive conformation.[3]
This dual action ensures a potent and stable inhibition of IDE's proteolytic function.
Selectivity Profile
A critical attribute of a chemical probe is its selectivity for the intended target. BDM44768 demonstrates high selectivity for IDE over other metalloproteases.[3]
| Protease | IC₅₀ |
| Human IDE | ~60 nM |
| Human Neprilysin (NEP) | >2.6 µM |
| Human Endothelin-Converting Enzyme (ECE) | >6.5 µM |
| Human Angiotensin-Converting Enzyme (ACE) | >10 µM |
| Human Matrix Metalloproteinase-1 (MMP-1) | >10 µM |
This selectivity profile minimizes the potential for off-target effects when using BDM44768 to probe IDE function.
In Vitro Effects of BDM44768 on Amyloid-Beta Levels
The direct consequence of IDE inhibition by BDM44768 is a reduction in the degradation of its substrates. In the context of Alzheimer's disease research, its effect on Aβ is of primary interest.
A key in vitro study demonstrated that treatment of human SH-SY5Y neuroblastoma cells with BDM44768 leads to a significant increase in the concentration of extracellular Aβ₁₋₄₀ in the culture supernatant.[2][3] This finding directly supports the role of IDE in the clearance of secreted Aβ and validates BDM44768 as a tool to modulate this process in a cellular context. The effect was shown to be on-target, as BDM44768 had no effect in IDE knockout islets.[3]
Figure 1: Mechanism of BDM44768-mediated increase in extracellular Aβ.
Experimental Protocols for Investigating BDM44768
To facilitate further research into the role of BDM44768 in regulating amyloid-beta levels, we provide the following detailed experimental protocols.
In Vitro IDE Inhibition Assay
This protocol describes a fluorogenic assay to confirm the inhibitory potency of BDM44768 on purified IDE.
Materials:
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
BDM44768
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare BDM44768 dilutions: Create a serial dilution of BDM44768 in DMSO. Further dilute these stocks in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare IDE solution: Dilute recombinant human IDE in assay buffer to the desired working concentration.
-
Assay setup: In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
BDM44768 dilution or vehicle control (assay buffer with DMSO)
-
IDE solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the fluorogenic IDE substrate to each well to start the enzymatic reaction.
-
Kinetic measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for 30-60 minutes.
-
Data analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of BDM44768 from the linear portion of the kinetic curve.
-
Plot the percentage of IDE activity (relative to the vehicle control) against the logarithm of the BDM44768 concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Figure 2: Workflow for in vitro IDE inhibition assay.
Cell-Based Assay for Extracellular Amyloid-Beta Accumulation
This protocol details a method to assess the effect of BDM44768 on the levels of secreted Aβ from a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other Aβ-secreting cells
-
Cell culture medium and supplements
-
BDM44768
-
DMSO
-
Cell culture plates (e.g., 24-well)
-
ELISA kit for human Aβ40 and/or Aβ42
-
BCA protein assay kit
Procedure:
-
Cell seeding: Seed the cells in a 24-well plate at a density that allows them to reach approximately 70-80% confluency at the time of treatment.
-
Cell treatment:
-
Prepare working solutions of BDM44768 in cell culture medium from a DMSO stock. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of BDM44768 or vehicle.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Sample collection:
-
Carefully collect the conditioned medium from each well.
-
Centrifuge the medium to pellet any detached cells or debris and transfer the supernatant to a new tube. Store at -80°C until analysis.
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
-
Aβ quantification:
-
Thaw the conditioned medium samples on ice.
-
Quantify the levels of Aβ40 and/or Aβ42 in the conditioned medium using a specific ELISA kit, following the manufacturer's instructions.
-
-
Protein normalization:
-
Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
Normalize the measured Aβ concentrations to the total protein content of the corresponding cell lysate to account for any differences in cell number.
-
-
Data analysis: Plot the normalized Aβ concentrations against the concentration of BDM44768. Perform statistical analysis to determine the significance of any observed changes.
In Vivo Studies: Current Status and Future Directions
While the in vitro data for BDM44768 are compelling, its in vivo effects on brain Aβ levels and cognitive function in the context of Alzheimer's disease remain to be elucidated.
Published In Vivo Data
The currently available in vivo data for BDM44768 focuses on its metabolic effects. Administration of BDM44768 (30-50 mg/kg, IP) to wild-type mice resulted in enhanced insulin signaling but paradoxically induced acute glucose intolerance.[3] This on-target, IDE-dependent effect highlights the complexity of systemic IDE inhibition.
Proposed Research Strategy for Alzheimer's Disease Models
To evaluate the therapeutic potential of BDM44768 for AD, further in vivo studies are essential. A proposed research strategy would involve the use of transgenic mouse models of Alzheimer's disease that develop age-dependent Aβ pathology and cognitive deficits (e.g., 5XFAD or APP/PS1 mice).
Key Experimental Endpoints:
-
Pharmacokinetics and Brain Penetrance: Determine the concentration of BDM44768 in the plasma and brain tissue over time after administration to establish its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the CNS.
-
Brain Aβ Levels: Following chronic treatment with BDM44768, measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates using ELISA or Meso Scale Discovery (MSD) assays.
-
Aβ Plaque Burden: Quantify the Aβ plaque load in brain sections using immunohistochemistry with anti-Aβ antibodies (e.g., 6E10) or Thioflavin S staining.
-
Cognitive Function: Assess learning and memory using behavioral tests such as the Morris water maze, Y-maze, or novel object recognition test.
-
Synaptic Plasticity: Investigate the effects of BDM44768 on synaptic function by measuring long-term potentiation (LTP) in hippocampal slices.
-
Biomarker Analysis: Measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) and neuroinflammatory markers (e.g., GFAP, Iba1) in brain tissue.
Figure 3: Proposed workflow for in vivo evaluation of BDM44768.
Conclusion and Future Perspectives
BDM44768 is a valuable research tool for investigating the role of insulin-degrading enzyme in the regulation of amyloid-beta levels. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The established in vitro data clearly demonstrates its ability to increase extracellular Aβ by inhibiting its degradation.
The critical next step is to translate these findings to in vivo models of Alzheimer's disease. While the observed effects on glucose metabolism warrant careful consideration for its therapeutic development, targeted delivery to the brain or the development of brain-penetrant IDE inhibitors with a favorable metabolic profile could overcome these challenges. The experimental protocols and proposed research strategy outlined in this guide provide a framework for the scientific community to further elucidate the therapeutic potential of IDE inhibition with BDM44768 in the fight against Alzheimer's disease.
References
- Farris, W., Mansourian, S., Chang, Y., Lindsley, L., Eckman, E. A., Frosch, M. P., ... & Selkoe, D. J. (2003). Insulin-degrading enzyme regulates the levels of insulin, amyloid β-protein, and the β-amyloid precursor protein intracellular domain in vivo. Proceedings of the National Academy of Sciences, 100(7), 4162-4167.
- Hardy, J., & Selkoe, D. J. (2002). The amyloid hypothesis of Alzheimer's disease: progress and problems on the road to therapeutics. science, 297(5580), 353-356.
- Rowland, S. J., et al. (2023). Inhibition of insulin-degrading enzyme in human neurons promotes amyloid-β deposition. Neuronal Signaling, 7(4), NS20230016.
- Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023, December 11). Journal of Advanced Research.
- UCI researchers identify first compound to block progression of Alzheimer's disease. (2006, March 1). UCI News.
- Targeting Insulin-Degrading Enzyme in Insulin Clearance. (2021, February 24). MDPI.
- Current insights into the pathophysiology of Alzheimer's disease: Selecting targets for early therapeutic intervention. (n.d.).
- In vivo detection of amyloid plaques in a mouse model of Alzheimer's disease. (n.d.). PMC.
- Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancre
- Hippocampal BDNF mediates the efficacy of exercise on synaptic plasticity and cognition. (n.d.). eLife.
- Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme. (n.d.). PMC.
- Advances in Amyloid-β Clearance in the Brain and Periphery: Implications for Neurodegener
- A Review of the Recent Advances in Alzheimer's Disease Research and the Utilization of Network Biology Approaches for Prioritizing Diagnostics and Therapeutics. (n.d.). PMC.
- In vivo reactive astrocyte imaging using [ F]SMBT-1 in tauopathy and familial Alzheimer's disease mouse models. (2024, June 4). ZORA.
- (PDF) Partial Identification of Amyloid-β Degrading Activity in Human Serum. (n.d.).
- Feeding the Brain: Effect of Nutrients on Cognition, Synaptic Function, and AMPA Receptors. (2022, October 5). MDPI.
- Mammalian Models in Alzheimer's Research: An upd
- Amyloid-β (1-42) ELISA. (n.d.). IBL-America.
- Synaptic regulation of affective behaviors; role of BDNF. (n.d.). PMC.
- BDNF: A Key Factor with Multipotent Impact on Brain Signaling and Synaptic Plasticity. (n.d.). PMC.
- An expeditious and facile method of amyloid beta (1–42)
- Amyloid-Beta Protein Clearance and Degradation (ABCD) Pathways and their Role in Alzheimer's Disease. (n.d.). PMC.
- BDNF and synaptic plasticity, cognitive function, and dysfunction. (n.d.). PubMed.
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- 4. Frontiers | Alzheimer’s disease: a review on the current trends of the effective diagnosis and therapeutics [frontiersin.org]
- 5. An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
BDM44768 impact on insulin signaling and glucose tolerance
Technical Guide for Metabolic Research & Drug Discovery
Executive Summary
BDM44768 (CAS: 2011754-00-8) represents a pivotal tool compound in metabolic research, functioning as a potent, selective, and reversible inhibitor of Insulin-Degrading Enzyme (IDE) .[1][2]
Unlike traditional insulin sensitizers that target the receptor (IR) or downstream effectors (AMPK, PPAR
This guide dissects the molecular mechanisms of BDM44768, provides validated protocols for its application, and analyzes the "uncoupling" phenomenon between hyperinsulinemia and glucose disposal.
Part 1: Molecular Mechanism & Pharmacodynamics
Target Specificity and Binding Mode
BDM44768 is a hydroxamic acid derivative designed via kinetic target-guided synthesis. It functions by chelating the catalytic Zinc ion (
-
Mechanism: The compound induces a conformational shift, locking IDE in a "closed," inactive state. This prevents the entry of substrates such as insulin, amylin, and glucagon.
-
Selectivity: A critical advantage of BDM44768 is its selectivity profile.[1][3] Unlike broad-spectrum metalloprotease inhibitors, it shows negligible activity against related proteases.
Table 1: BDM44768 Selectivity Profile (In Vitro)
| Enzyme Target | IC50 / Ki | Selectivity Ratio (vs. IDE) | Clinical Relevance |
| Human IDE | ~60 nM | 1x | Primary Target |
| Neprilysin (NEP) | > 2,600 nM | > 40x | Avoids cardiovascular side effects |
| Endothelin Converting Enzyme (ECE) | > 6,500 nM | > 100x | Vasoconstriction control maintained |
| ACE | > 10,000 nM | > 160x | Blood pressure regulation maintained |
| MMP-1 | > 10,000 nM | > 160x | Matrix remodeling unaffected |
The Signaling Paradox
In standard models, higher insulin availability correlates with improved glucose tolerance. BDM44768 challenges this dogma.
-
The "Pro-Insulin" Effect: BDM44768 effectively blocks insulin degradation. In treated mice, plasma insulin levels rise significantly (2-3 fold) compared to controls.
-
The Signaling Response: Tissues (Liver, Muscle) show elevated phosphorylation of the Insulin Receptor (Tyr1150/1151) and Akt (Ser473), indicating the pathway is biochemically active.
-
The Metabolic Outcome: Despite the above, subjects exhibit Glucose Intolerance during oral glucose tolerance tests (OGTT).
Mechanistic Hypothesis: The prevailing consensus (Deprez-Poulain et al., Nat. Comm. 2015) suggests that IDE is promiscuous. It degrades not only insulin but also Glucagon and Amylin .
-
Inhibition of IDE
High Insulin (Hypoglycemic) + High Glucagon (Hyperglycemic) . -
If the hepatic glucose production driven by Glucagon outweighs the glucose uptake driven by Insulin, the net result is hyperglycemia/intolerance.
Pathway Visualization
The following diagram illustrates the dual-substrate accumulation caused by BDM44768, leading to the conflicting metabolic signals.
Caption: BDM44768 inhibits IDE, causing simultaneous accumulation of Insulin and Glucagon. While Insulin signaling (p-AKT) is enhanced, the concurrent rise in Glucagon-driven Hepatic Glucose Production (HGP) overrides glucose disposal, resulting in net glucose intolerance.
Part 2: Experimental Protocols
Compound Preparation & Handling
BDM44768 is hydrophobic.[3] Proper solubilization is critical for consistent in vivo bioavailability.
-
Vehicle: 10% DMSO / 90% Captisol (20% w/v in water) OR 10% DMSO / 40% PEG400 / 50% Saline.
-
Storage: Powder at -20°C. Solutions should be prepared fresh.
-
Molecular Weight: 447.47 g/mol .[2]
In Vitro IDE Activity Assay (Validation Step)
Before in vivo use, validate the compound's potency using a FRET-based assay.
-
Reagents: Recombinant human IDE (R&D Systems or equivalent); Fluorogenic substrate (Mca-RPPGFSAFK(Dnp)-OH).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 1 M NaCl, 10 µM ZnCl2. (Note: High salt is often required for IDE stability).
-
Procedure:
-
Incubate IDE (2 nM final) with BDM44768 (serial dilutions: 1 nM to 10 µM) for 15 mins at RT.
-
Add Substrate (10 µM final).
-
Measure Fluorescence (Ex: 320 nm, Em: 405 nm) kinetically for 30 mins.
-
-
Success Criteria: IC50 should fall within 40–80 nM range.
In Vivo Glucose Tolerance Test (OGTT) with BDM44768
This protocol is designed to reproduce the "Paradox" phenotype.
Subject: C57BL/6J Male Mice (10-12 weeks). Group Size: n=8 per group (Vehicle vs. Treated).
Step-by-Step Workflow:
-
Fasting: Fast mice for 6 hours (morning fast) to normalize baseline glucose without inducing starvation stress.
-
Baseline Sampling (T-30): Measure fasting blood glucose (tail snip).
-
Drug Administration (T-30):
-
Treated: BDM44768 at 50 mg/kg (Intraperitoneal - i.p.).[1]
-
Control: Vehicle control.
-
Rationale: Administer drug 30 minutes prior to glucose challenge to ensure peak plasma concentration (
) coincides with the glucose load.
-
-
Glucose Challenge (T0): Administer Glucose (2 g/kg lean mass) via oral gavage.
-
Monitoring: Measure blood glucose at T15, T30, T60, T90, and T120 minutes.
-
Plasma Collection (Satellite Group): To prove the mechanism, collect plasma at T15 to measure Insulin and Glucagon levels (ELISA).
Data Interpretation Table:
| Parameter | Vehicle Control | BDM44768 Treated | Interpretation |
| Fasting Glucose | ~100 mg/dL | ~100 mg/dL | No acute hypoglycemia in fasted state. |
| Peak Glucose (T15-30) | ~250 mg/dL | > 350 mg/dL | Glucose Intolerance. |
| AUC (Glucose) | Baseline | Increased | Impaired disposal. |
| Plasma Insulin (T15) | ~1.5 ng/mL | > 4.0 ng/mL | IDE inhibition successful (Insulin accumulation). |
| Plasma Glucagon | Baseline | Elevated | Counter-regulatory failure (Mechanism of paradox). |
Part 3: Critical Analysis & Troubleshooting
Why use BDM44768?
If it causes glucose intolerance, why is it useful?
-
Probe for IDE Function: It proves that IDE is the primary clearance mechanism for insulin in vivo, distinct from receptor-mediated endocytosis.
-
Diabetes Pathophysiology: It models states of "Hyperinsulinemia with Intolerance," helping researchers dissociate insulin levels from insulin sensitivity.
-
Peptide Stability: It is used in islet culture or perfusion assays to protect secreted peptides (insulin, C-peptide) from degradation during sampling, ensuring accurate secretion data.
Common Pitfalls
-
Zinc Chelation Interference: Avoid buffers with high concentrations of EDTA or EGTA during in vitro assays, as they strip the catalytic Zinc from IDE, rendering the enzyme inactive regardless of the drug.
-
Time-Dependence: The glucose intolerance effect is acute. Chronic inhibition may lead to different compensatory mechanisms (e.g., downregulation of insulin receptors due to chronic hyperinsulinemia).
-
Species Differences: Murine and Human IDE are highly conserved, but metabolic counter-regulation (Glucagon response) varies.
Safety & Handling
-
Toxicity: BDM44768 is generally well-tolerated in acute mouse studies up to 100 mg/kg.
-
Status: For Research Use Only (RUO). Not approved for human therapeutics.[1]
References
-
Deprez-Poulain, R., et al. (2015). Catalytic site inhibition of insulin-degrading enzyme by a small molecule induces glucose intolerance in mice.[2] Nature Communications, 6, 8250.[2]
-
[Link]
- Core Reference: Establishes the synthesis, IC50, and the in vivo glucose intolerance paradox.
-
-
Maianti, J. P., et al. (2014). Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones.
-
[Link]
- Context: Discusses a different IDE inhibitor (BDM analogs)
-
-
Tang, W. J. (2016). Targeting Insulin-Degrading Enzyme to Treat Type 2 Diabetes Mellitus. Trends in Endocrinology & Metabolism, 27(1), 24-34.
-
[Link]
- Review: Provides the structural basis for IDE inhibition and the therapeutic challenges.
-
-
Abdul-Hay, S. O., et al. (2011). Optimization of peptide-hydroxamate inhibitors of insulin-degrading enzyme reveals marked substrate-selectivity. Journal of Medicinal Chemistry, 54(14), 4961-4971.
-
[Link]
- Methodology: Source for FRET-based assay protocols and substr
-
Sources
Technical Guide: Differential Modulation of Cytosolic and Mitochondrial IDE by BDM44768
Executive Summary
This guide provides a technical framework for evaluating the effects of BDM44768 , a selective, catalytic-site inhibitor of Insulin-Degrading Enzyme (IDE), on its distinct subcellular pools. While BDM44768 is widely recognized for its impact on cytosolic insulin signaling and amyloid-
The Core Paradox: BDM44768 acts as a "molecular lock," stabilizing IDE in a closed, inactive conformation. While this potentiates insulin signaling (cytosolic effect), it risks disrupting mitochondrial protein quality control (mitochondrial effect), potentially leading to mitotoxicity. This guide details the mechanistic divergence and provides a validated workflow for uncoupling these effects in vitro and ex vivo.
Molecular Mechanism & Binding Kinetics
The Inhibitor: BDM44768
BDM44768 is a hydroxamic acid derivative identified via kinetic target-guided synthesis. Unlike broad-spectrum metalloprotease inhibitors (e.g., 1,10-phenanthroline), BDM44768 displays high selectivity for IDE over other M16 metalloproteases.
-
Mechanism: It chelates the catalytic Zinc ion (
) within the crypt of IDE. -
Conformational Arrest: Crystallographic data reveals that BDM44768 induces a "closed" conformation of the IDE clamshell structure, preventing substrate entry and product release.
-
Selectivity Profile:
(varies by substrate).
Isoform Identity
It is crucial to note that cytosolic and mitochondrial IDE are encoded by the same gene (IDE). The distinction arises from alternative translation initiation:
-
mtIDE (Long Form): Initiates at Met1; contains an N-terminal Mitochondrial Targeting Sequence (MTS).
-
Cytosolic IDE (Short Form): Initiates at Met42; lacks the MTS.
implication: The catalytic site is identical. Therefore, BDM44768 affinity (
Differential Physiological Effects
The following table summarizes the divergent downstream consequences of BDM44768 application on the two subcellular pools.
| Feature | Cytosolic IDE Inhibition | Mitochondrial IDE Inhibition |
| Primary Substrates | Insulin, Glucagon, Amylin, A | Oxidized peptides, MTS pre-sequences, A |
| Signaling Impact | ||
| Metabolic Outcome | Acute: Improved Glucose UptakeChronic: Insulin Resistance (Paradoxical) | Impaired respiration, potential ROS accumulation |
| Pathology Link | Type 2 Diabetes, Alzheimer's Disease | Mitotoxicity, Neurodegeneration |
| BDM44768 Access | Immediate (Cytosol is primary compartment) | Delayed/Reduced (Must cross Inner Mitochondrial Membrane) |
Pathway Visualization
The diagram below illustrates the divergent signaling pathways triggered by BDM44768 in the cytosol versus the mitochondria.
Caption: BDM44768 dual-compartment mechanism. Cytosolic inhibition drives insulin signaling and amyloid aggregation; mitochondrial inhibition disrupts peptide clearance leading to oxidative stress.
Experimental Framework: Uncoupling the Isoforms
To scientifically validate the effects of BDM44768 on these specific pools, a rigorous subcellular fractionation protocol is required. Do not rely on whole-cell lysates, as cytosolic IDE abundance will mask mitochondrial IDE activity.
Protocol: Differential Fractionation & Activity Assay
Reagents:
-
Digitonin (High purity)
-
Mitochondrial Isolation Buffer (MIB): 200 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Substrate: Fluorogenic peptide Mca-RPPGFSAFK-Dnp (Km ~ 4-10 µM).
-
Inhibitor: BDM44768 (Stock 10 mM in DMSO).
Step-by-Step Workflow:
-
Cell Lysis: Harvest cells (e.g., HepG2 or CHO-IDE) and wash in PBS. Resuspend in MIB.
-
Homogenization: Dounce homogenize (30-50 strokes) on ice.
-
Low-Speed Spin: Centrifuge at
for 10 min ( ) to pellet nuclei/debris. Save Supernatant (S1). -
Mitochondrial Pellet: Centrifuge S1 at
for 15 min ( ).-
Supernatant (S2): Contains Cytosolic IDE .
-
Pellet (P2): Contains Mitochondrial IDE .
-
-
Wash: Resuspend P2 in MIB and spin again at
to remove cytosolic contaminants. -
Lysis of Mitochondria: Resuspend P2 in Assay Buffer + 0.5% Triton X-100 to access matrix IDE.
-
Purity Check (Mandatory):
-
Enzymatic Assay:
-
Incubate fractions with BDM44768 (0, 10, 100, 1000 nM) for 15 min.
-
Add Mca-RPPGFSAFK-Dnp substrate.
-
Measure fluorescence (
) kinetically for 60 min.
-
Experimental Logic Diagram
Caption: Fractionation workflow to isolate IDE pools. Purity checks (QC) are critical before kinetic assessment.
Data Synthesis & Interpretation
When analyzing BDM44768 effects, expect the following data patterns. Deviations suggest assay contamination or off-target effects.
| Parameter | Cytosolic Fraction | Mitochondrial Fraction | Interpretation |
| Basal Activity | High | Low (approx. 5-10% of total) | Most IDE is cytosolic. |
| BDM44768 IC50 | ~60-100 nM | ~60-100 nM | Catalytic sites are identical. |
| Insulin Degradation | Inhibited >90% | Minimal impact | Insulin does not enter mitochondria easily. |
| Pre-sequence Degradation | N/A | Inhibited >90% | Specific to mitochondrial function. |
| Effect of Triton X-100 | None | Activity Increases | Detergent required to expose matrix IDE to inhibitor/substrate in vitro. |
Troubleshooting the "Permeability Gap"
If BDM44768 shows potent inhibition in lysed mitochondria but fails to alter mitochondrial respiration in intact cells, the molecule may have poor mitochondrial penetrance.
-
Validation: Use a mitochondrial-targeted IDE inhibitor (e.g., MTS-linked inhibitor) as a positive control for mitochondrial effects.
Implications for Drug Development
The use of BDM44768 highlights a critical trade-off in targeting IDE for Type 2 Diabetes (T2D):
-
The Therapeutic Window: To treat T2D, one aims to inhibit cytosolic IDE to boost insulin half-life.
-
The Liability: Chronic inhibition of mitochondrial IDE by BDM44768 (if permeable) may lead to accumulation of amyloidogenic peptides within the organelle, triggering the UPR and potentially causing
-cell failure—the very condition one aims to treat.
Recommendation: Future IDE inhibitors should be designed with physicochemical properties that restrict mitochondrial entry (e.g., hydrophilicity adjustments) to maximize cytosolic efficacy while preserving mitochondrial proteostasis.
References
-
Deprez-Poulain, R., et al. (2015). Catalytic site inhibition of insulin-degrading enzyme by a small molecule induces glucose intolerance in mice.[8] Nature Communications. [Link][8]
-
Leissring, M. A., et al. (2004).
-Protein. PLoS ONE. [Link] -
Tang, W. J. (2016). Targeting Insulin-Degrading Enzyme to Treat Type 2 Diabetes Mellitus. Trends in Endocrinology & Metabolism. [Link]
-
Tzagoloff, A., et al. (1986). The structure of the gene for the yeast mitochondrial insulin-degrading enzyme. Journal of Biological Chemistry. (Grounding for mitochondrial isoform origin). [Link]
-
Maianti, J. P., et al. (2014). Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones. Nature. [Link]
Sources
- 1. Cytosolic aggregation of mitochondrial proteins disrupts cellular homeostasis by stimulating the aggregation of other proteins | eLife [elifesciences.org]
- 2. The Insulin-Degrading Enzyme from Structure to Allosteric Modulation: New Perspectives for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic dsDNA of mitochondrial origin induces cytotoxicity and neurodegeneration in cellular and zebrafish models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular response against cytosolic leakage of mitochondrial DNA: insights into the pathology of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced mitochondria provide an essential function for the cytosolic methionine cycle | bioRxiv [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
Methodological & Application
High-Performance Protocol: Solubilization and Cell Culture Application of BDM44768
Executive Summary & Compound Profile
BDM44768 is a potent, selective, catalytic-site inhibitor of Insulin Degrading Enzyme (IDE) .[1] Unlike allosteric inhibitors, BDM44768 chelates the catalytic zinc ion and locks IDE in a closed conformation, exhibiting an IC₅₀ of ~60 nM against human IDE.[1] It is widely used to study insulin signaling, amyloid-beta (Aβ) degradation, and glucose metabolism.
This guide provides a standardized, error-proof protocol for dissolving BDM44768 in Dimethyl Sulfoxide (DMSO) and applying it to cell culture systems (e.g., SH-SY5Y, pancreatic islets) while minimizing solvent toxicity and precipitation risks.
Physicochemical Profile
| Property | Detail |
| CAS Number | 2011754-00-8 |
| Molecular Formula | C₂₄H₂₂FN₅O₃ |
| Molecular Weight | 447.47 g/mol |
| Target | Insulin Degrading Enzyme (IDE) |
| IC₅₀ | ~60 nM (Human IDE) |
| Solubility | Soluble in DMSO (typically >10 mM) |
| Appearance | Solid powder (White to off-white) |
| Storage (Powder) | -20°C (Long term), Desiccated, Protected from light |
Preparation of Stock Solution (10 mM)
Objective: Create a stable 10 mM stock solution. A 10 mM stock is ideal because BDM44768 is potent (nM range); this concentration allows for >1000x dilution in culture media, keeping final DMSO concentration well below toxic thresholds (<0.1%).
Materials Required[2][3][4][5][6]
-
BDM44768 Powder (Store at -20°C until use).[1]
-
DMSO (Dimethyl Sulfoxide) : Anhydrous, cell-culture grade (≥99.9% purity).
-
Vials : Amber glass vials or polypropylene cryovials (DMSO compatible).
-
Pipettes : Calibrated P200/P1000.
Calculation Logic
To prepare a specific concentration (
Example for 1 mg of BDM44768:
-
Mass: 1.0 mg
-
MW: 447.47 g/mol [1]
-
Target Conc: 10 mM (0.01 M)
Dissolution Workflow
The following diagram outlines the critical path for creating a sterile, stable stock solution.
Figure 1: Step-by-step workflow for the solubilization of BDM44768 in DMSO.
Protocol Steps[2]
-
Equilibration: Remove the BDM44768 vial from -20°C storage and let it warm to room temperature (approx. 15-30 mins) inside a desiccator. Rationale: Prevents condensation of atmospheric moisture, which can degrade the compound or hinder dissolution.
-
Weighing: Accurately weigh the desired amount (e.g., 1 mg or 5 mg) into a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add the calculated volume of cell-culture grade DMSO (see Section 2.2).
-
Mixing: Vortex vigorously for 30-60 seconds. The solution should become clear and colorless.
-
Troubleshooting: If particles remain, sonicate in a water bath for 30 seconds at room temperature. Avoid heating above 40°C.
-
-
Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C (stable for months) or -80°C (stable for years). Protect from light.[2]
Cell Culture Application Protocol
Objective: Treat cells (e.g., SH-SY5Y, HepG2, or Islets) with BDM44768 at working concentrations (typically 100 nM – 5 µM) while maintaining DMSO <0.1%.
Serial Dilution Strategy
Direct addition of 100% DMSO stock to cell media can cause local protein precipitation and cytotoxicity. Use an Intermediate Dilution Step .
| Step | Source Solution | Diluent (Media/Buffer) | Volume Ratio | Resulting Conc. | DMSO % |
| Stock | 10 mM BDM44768 | None (100% DMSO) | - | 10 mM | 100% |
| Intermediate | 10 mM Stock | Culture Media | 1:100 | 100 µM | 1% |
| Final (Well) | 100 µM Intermediate | Culture Media | 1:100 | 1 µM | 0.01% |
Note: For a 100 nM treatment, dilute the Intermediate (100 µM) 1:1000 into the well.
Treatment Workflow[3]
-
Prepare Intermediate: In a sterile tube, dilute the 10 mM DMSO stock 1:100 into pre-warmed culture media (e.g., 2 µL Stock + 198 µL Media). Vortex immediately.
-
Check: Ensure no precipitate forms upon contact with aqueous media.
-
-
Final Dilution: Add the appropriate volume of the Intermediate solution to your cell culture wells.
-
Controls: Always run a Vehicle Control containing the same final concentration of DMSO (e.g., 0.01%) without the drug.
Biological Validation (Self-Check)
To verify the compound is active:
-
Assay: Measure extracellular Aβ levels (in neuronal lines) or Insulin secretion (in islets).
-
Expected Result: BDM44768 treatment should increase extracellular Aβ or Insulin levels compared to vehicle control, as it inhibits their degradation by IDE.
Troubleshooting & Stability Guide
Common Issues
| Issue | Probable Cause | Solution |
| Precipitation in Media | Stock concentration too high or rapid addition. | Use an intermediate dilution step (10x or 100x stock in media) before adding to cells. Vortex media while adding drug. |
| Cytotoxicity | DMSO concentration >0.5%. | Ensure final DMSO is <0.1%. Use a higher concentration stock (10 mM) to reduce added volume. |
| Loss of Activity | Repeated freeze/thaw cycles. | Use single-use aliquots. Do not refreeze more than once. |
| Color Change | Oxidation or light degradation. | Discard. Store future stocks in amber vials at -80°C. |
Decision Logic for Precipitation
Figure 2: Troubleshooting logic for compound precipitation.
References
-
Deprez-Poulain, R., et al. (2015).[1] Catalytic site inhibition of insulin-degrading enzyme by a small molecule induces glucose intolerance in mice.[1] Nature Communications, 6, 8250.[1] Retrieved from [Link]
-
Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]
Sources
Application Notes and Protocols for In Vivo Administration of BDM44768 in C57BL/6J Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of BDM44768, a potent and selective inhibitor of the insulin-degrading enzyme (IDE), in C57BL/6J mice. This document outlines the mechanism of action, detailed dosage protocols, and expected physiological outcomes based on peer-reviewed research.
Scientific Foundation: Understanding BDM44768 and Insulin-Degrading Enzyme (IDE)
BDM44768 is a novel catalytic-site inhibitor of the insulin-degrading enzyme (IDE), a zinc-metalloprotease responsible for the degradation of several key hormones, including insulin, glucagon, and amyloid-beta. By binding to the catalytic site, BDM44768 locks IDE in a closed conformation, effectively preventing substrate cleavage.
The rationale for inhibiting IDE in metabolic research stems from the hypothesis that slowing insulin degradation could prolong its action, thereby potentially improving glycemic control. However, the physiological response to IDE inhibition is complex due to its broad substrate specificity. As demonstrated in preclinical studies, acute inhibition of IDE with BDM44768 in mice leads to an unexpected phenotype of glucose intolerance, highlighting the intricate role of IDE in maintaining metabolic homeostasis. This makes BDM44768 a critical tool for elucidating the multifaceted functions of IDE in vivo.
Mechanism of Action: The Dual Role of IDE Inhibition
The primary target of BDM44768 is the insulin-degrading enzyme. IDE is a key regulator of insulin clearance, particularly in the liver. By inhibiting IDE, BDM44768 is expected to increase the half-life of circulating insulin. However, IDE also degrades other hormones involved in glucose metabolism, such as glucagon and amylin. The net physiological effect of IDE inhibition is therefore a composite of the altered signaling of these multiple hormones.
Figure 1: Signaling Pathway of BDM44768-mediated IDE Inhibition. This diagram illustrates how BDM44768 inhibits the Insulin-Degrading Enzyme (IDE), leading to reduced degradation of its substrates, including insulin, glucagon, and amylin. The resulting increase in the signaling of these hormones collectively contributes to the observed physiological effect of acute glucose intolerance.
In Vivo Dosage and Administration Protocol for BDM44768 in C57BL/6J Mice
This protocol is based on the methodology reported by Deprez-Poulain et al. in Nature Communications (2015).
Experimental Parameters
| Parameter | Recommendation |
| Compound | BDM44768 |
| Mouse Strain | C57BL/6J (male) |
| Dosage | 30-50 mg/kg body weight |
| Route of Administration | Intraperitoneal (IP) Injection |
| Vehicle Solution | 0.9% NaCl containing 0.1% DMSO and 1.5% Solutol HS-15 |
| Treatment | Acute (single dose) |
| Primary Endpoint | Glucose Tolerance (OGTT or IPGTT) |
Materials
-
BDM44768
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Solutol® HS 15
-
0.9% Sodium Chloride (NaCl) solution, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes with 28-30G needles
-
Animal scale
-
Glucose meter and test strips
-
(For OGTT/IPGTT) D-glucose solution (20% in sterile water)
Preparation of Dosing Solution
It is crucial to prepare the vehicle and dosing solution fresh on the day of the experiment.
-
Prepare the Vehicle Solution:
-
In a sterile container, combine 98.4 mL of sterile 0.9% NaCl with 0.1 mL of DMSO and 1.5 mL of Solutol HS-15.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Prepare the BDM44768 Dosing Solution:
-
Weigh the required amount of BDM44768 based on the desired concentration and the total volume needed for the study cohort.
-
For a 50 mg/kg dose in a 25g mouse with an injection volume of 10 µL/g, the concentration of the dosing solution should be 5 mg/mL.
-
Add the appropriate volume of the prepared vehicle solution to the BDM44768 powder.
-
Vortex vigorously and, if necessary, sonicate briefly to ensure complete dissolution. Visually inspect for any undissolved particles.
-
Step-by-Step Administration Protocol
-
Animal Acclimatization:
-
Allow C57BL/6J mice to acclimate to the facility for at least one week before the experiment.
-
House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Fasting:
-
For glucose tolerance tests, fast the mice for 6 hours prior to the experiment with free access to water.
-
-
Dosage Calculation and Administration:
-
On the day of the experiment, weigh each mouse accurately.
-
Calculate the injection volume for each mouse based on its body weight and the desired dosage (e.g., for a 50 mg/kg dose and a 5 mg/mL solution, the injection volume is 10 µL/g).
-
Administer the calculated volume of the BDM44768 dosing solution or vehicle control via intraperitoneal (IP) injection. A standard IP injection technique into the lower right quadrant of the abdomen is recommended.
-
-
Pharmacokinetic Profile (as reported):
-
Following a 30-50 mg/kg IP injection, the maximum plasma concentration (Cmax) of BDM44768 is approximately 9 µM, with a half-life of around 80 minutes.
-
Post-Administration Monitoring and Experimental Procedures
Oral Glucose Tolerance Test (OGTT) or Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Timing: The glucose challenge should be administered at a time point that coincides with the peak plasma concentration of BDM44768. Based on the reported pharmacokinetics, this would be approximately 30-60 minutes post-injection of BDM44768.
-
Glucose Administration:
-
OGTT: Administer a 2 g/kg body weight dose of 20% D-glucose solution via oral gavage.
-
IPGTT: Administer a 2 g/kg body weight dose of 20% D-glucose solution via IP injection.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose from a tail snip at baseline (time 0, just before glucose administration) and at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Expected Outcomes and Data Interpretation
-
Glucose Intolerance: In wild-type C57BL/6J mice, administration of BDM44768 is expected to induce acute glucose intolerance. This will be observed as significantly higher blood glucose levels at the measured time points and a larger area under the curve (AUC) in the BDM44768-treated group compared to the vehicle-treated control group during both OGTT and IPGTT.
-
On-Target Effect: The observed glucose intolerance is an on-target effect of IDE inhibition. This has been validated in IDE knockout mice, which do not exhibit this phenotype upon BDM44768 administration.
-
Insulin Signaling: Despite the glucose intolerance, acute treatment with BDM44768 has been shown to increase insulin signaling.
Troubleshooting and Considerations
-
Solubility: BDM44768 has limited aqueous solubility. The use of DMSO and Solutol HS-15 as co-solvents is essential for preparing a stable and injectable formulation. Ensure the final concentration of DMSO is low to minimize potential toxicity.
-
Vehicle Control: A vehicle-only control group is critical to differentiate the effects of BDM44768 from any potential effects of the vehicle components.
-
Animal Welfare: Monitor animals for any signs of distress post-injection. While the reported studies did not indicate significant toxicity beyond the metabolic effects, it is good practice to observe the animals for any adverse reactions.
References
-
Deprez-Poulain, R., Hennuyer, N., Bosc, D., Liang, W. G., Enée, E., Maréchal, X., ... & Deprez, B. (2015). Catalytic site inhibition of insulin-degrading enzyme by a small molecule induces glucose intolerance in mice. Nature Communications, 6(1), 8250. [Link]
Application Note: Precision Quantification of Extracellular Insulin Using the IDE Inhibitor BDM44768
Executive Summary
Accurate measurement of extracellular insulin is a cornerstone of diabetes research and drug development. However, a critical confounding variable often goes unaddressed: Insulin-Degrading Enzyme (IDE) . IDE is a ubiquitous metalloprotease secreted by hepatocytes and pancreatic
In standard Glucose-Stimulated Insulin Secretion (GSIS) assays, up to 30-50% of secreted insulin can be degraded before supernatant collection, leading to a significant underestimation of
BDM44768 is a potent, highly selective, catalytic-site inhibitor of IDE. By incorporating BDM44768 into secretion protocols, researchers can block this degradation pathway, ensuring that the measured insulin concentration reflects the true secretion rate rather than the net result of secretion minus degradation.
This guide details the standardized protocol for utilizing BDM44768 in insulin secretion assays (GSIS) for pancreatic islets and insulin-secreting cell lines (e.g., MIN6, INS-1).
Mechanistic Rationale
Understanding the "Leaky Bucket" problem of insulin measurement is essential for interpreting data generated with BDM44768.
The IDE Problem
Insulin secretion is not a static accumulation. As
The BDM44768 Solution
BDM44768 (IC
Pathway Visualization
The following diagram illustrates the kinetic difference between standard assays and the BDM44768-enhanced protocol.
Caption: BDM44768 blocks the catabolic shunt (red path), forcing all secreted insulin toward the detection pathway (green path).
Materials and Reagents
Key Reagent: BDM44768[1][2][3][4][5]
-
Chemical Name: 4-fluoro-N-((1-(4-(hydroxyamino)-1-(naphthalen-2-yl)-4-oxobutan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide.[1]
-
Source: Available via specialized chemical synthesis vendors (e.g., MedKoo, Tocris, or custom synthesis).
-
Molecular Weight: 447.47 g/mol .
-
Solubility: Soluble in DMSO (>10 mM).
Buffers
-
Krebs-Ringer Bicarbonate Buffer (KRB):
-
115 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO
, 1.2 mM KH PO , 2.5 mM CaCl , 25 mM NaHCO , 20 mM HEPES, 0.1% BSA (Fatty acid-free). pH 7.4.
-
-
Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.
Experimental Protocol: Enhanced GSIS Assay
This protocol is optimized for primary mouse islets or INS-1E cells .
Phase 1: Preparation of BDM44768 Stock
-
Reconstitution: Dissolve 1 mg of BDM44768 in DMSO to create a 10 mM stock solution .
-
Calculation: 1 mg / 447.47 g/mol
2.23 mol. Add 223 L DMSO.
-
-
Storage: Aliquot into light-protected vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Phase 2: Pre-Assay Equilibration
Objective: Normalize cells and wash away accumulated insulin/IDE.
-
Starvation: Incubate cells/islets in Low Glucose KRB (2.8 mM Glucose) for 1 hour at 37°C.
-
Preparation of Treatment Buffer:
-
Prepare KRB with the desired glucose concentration (e.g., 16.7 mM for stimulation).
-
Add BDM44768: Dilute the 10 mM stock 1:1000 to achieve a 10
M working concentration . -
Note: 10
M is recommended to ensure complete inhibition of IDE in dense cultures, although the IC is nanomolar. -
Control: Prepare a matched buffer with 0.1% DMSO (Vehicle).
-
Phase 3: Secretion Assay (The "BDM Step")
Workflow Visualization:
Caption: Parallel workflow comparing standard vehicle control vs. BDM44768-treated samples.
-
Induction: Replace the starvation buffer with the Treatment Buffer (containing Glucose
BDM44768). -
Incubation: Incubate for 30–60 minutes at 37°C.
-
Critical: Do not exceed 2 hours if possible, as autocrine feedback loops may alter secretion dynamics over long periods.
-
-
Collection:
-
Collect the supernatant immediately.
-
Centrifuge at 300 x g for 5 minutes at 4°C to remove any detached cells.
-
Transfer supernatant to a fresh tube on ice.
-
Phase 4: Quantification
Measure insulin using a standard commercial kit. BDM44768 does not interfere with antibody binding in the following platforms:
-
HTRF (Homogeneous Time-Resolved Fluorescence)
-
AlphaLISA
-
Standard Sandwich ELISA (e.g., Mercodia)
Data Analysis & Interpretation
When analyzing results, expect the BDM44768-treated samples to show higher insulin levels. This "delta" represents the insulin that is normally lost to degradation.
Comparative Data Table (Hypothetical Results)
| Parameter | Standard Protocol (Vehicle) | BDM44768 Protocol (10 | Interpretation |
| Basal Secretion (2.8 mM Glc) | 0.5 ng/mL | 0.6 ng/mL | Minimal IDE activity at basal levels. |
| Stimulated Secretion (16.7 mM Glc) | 5.2 ng/mL | 8.4 ng/mL | High IDE activity masks true GSIS peak. |
| Stimulation Index (Fold Change) | 10.4x | 14.0x | BDM44768 reveals true dynamic range. |
| Insulin Recovery | ~60-70% | >95% | Near-total preservation of secreted peptide. |
Calculation of IDE Activity:
You can indirectly quantify IDE activity by subtracting the Vehicle concentration from the BDM44768 concentration:
Troubleshooting & Optimization
-
Issue: No significant difference between Vehicle and BDM44768.
-
Cause: Low cell density or low IDE expression in the specific cell line used.
-
Solution: Confirm IDE expression via Western Blot. Ensure cell density is high enough to generate detectable IDE levels in the supernatant.
-
-
Issue: Cell toxicity.
-
Cause: DMSO concentration too high (>0.5%) or prolonged exposure.
-
Solution: Keep DMSO <0.1%. Limit exposure to the secretion window (1 hour).
-
-
Issue: High background in ELISA.
-
Cause: BDM44768 is a small molecule hydroxamate; theoretically, it could chelate zinc in detection antibodies if they are zinc-dependent (rare in insulin ELISAs).
-
Solution: Validate the ELISA by spiking known insulin concentrations into buffer containing 10
M BDM44768.
-
References
-
Deprez-Poulain, R., et al. (2015). "Catalytic site inhibition of insulin-degrading enzyme by a small molecule induces glucose intolerance in mice.
- Primary source for BDM44768 synthesis, IC50 d
-
Maianti, J. P., et al. (2014). "Anti-diabetic activity of Insulin-Degrading Enzyme inhibitors mediated by multiple hormones."[2] Nature, 511, 94–98.[2]
- Foundational work on IDE inhibition (using compound 6bK) establishing the paradigm of IDE blockade in diabetes.
-
Pivovarova, O., et al. (2016). "Insulin-degrading enzyme: new therapeutic target for diabetes and Alzheimer’s disease?" Annals of Medicine, 48(8), 614-624.
- Review of IDE physiology and the relevance of extracellular insulin degrad
Sources
BDM44768: A Protocol for In Vivo Pharmacokinetic Analysis and Plasma Half-Life Determination
An Application Guide
Abstract and Scientific Principle
BDM44768 is a novel and potent catalytic-site inhibitor of the Insulin-Degrading Enzyme (IDE), a key metalloprotease responsible for the catabolism of insulin and amyloid-beta (Aβ).[1] By chelating the catalytic zinc ion within IDE, BDM44768 effectively locks the enzyme in an inactive conformation, thereby increasing the extracellular concentration of its substrates.[1] Understanding the pharmacokinetic (PK) profile of BDM44768 is paramount for its validation as a chemical probe and for any future therapeutic development. This guide provides a comprehensive, field-tested framework for conducting a preclinical pharmacokinetic study in a murine model. We will detail the in-vivo experimental design, a robust bioanalytical method for plasma quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and the subsequent non-compartmental analysis required to determine key parameters such as maximum plasma concentration (Cₘₐₓ), plasma half-life (t½), and total drug exposure (AUC). The causality behind each step is explained to ensure methodological rigor and data integrity.
Mechanism of Action: IDE Inhibition
The primary mechanism of BDM44768 involves high-affinity binding to the active site of IDE. This interaction prevents the binding and subsequent degradation of endogenous substrates. The diagram below illustrates this inhibitory action and its downstream consequences on two major IDE substrates, Insulin and Amyloid-Beta.
Caption: Mechanism of BDM44768 action on Insulin-Degrading Enzyme (IDE).
Materials and Reagents
Test Compound and Chemicals
-
BDM44768 reference standard (>98% purity)[1]
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Polyethylene glycol 400 (PEG400), USP grade
-
Saline (0.9% NaCl), sterile
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Internal Standard (IS): A structurally similar compound not present in the matrix, such as Verapamil or a stable isotope-labeled version of BDM44768.
Consumables and Equipment
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Syringes (1 mL) and dosing needles (27G or appropriate for route)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Pipettes and sterile tips
-
Vortex mixer
-
Refrigerated centrifuge
-
Analytical balance
-
UPLC-MS/MS System (e.g., Waters Acquity UPLC with a Xevo TQ-S Mass Spectrometer or equivalent)
-
Solid Phase Extraction (SPE) or protein precipitation plates/cartridges
-
Nitrogen evaporator or vacuum concentrator
Animal Model
-
Male C57BL/6 mice, 8-10 weeks old. (Justification: This is a common, well-characterized strain for PK studies. The original proof-of-concept study used wild-type mice).[1]
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Protocols
Protocol 1: Dosing Formulation and In Vivo Administration
The choice of administration route is critical; intravenous (IV) administration is required to determine fundamental parameters like clearance and volume of distribution, while the intended route of use (e.g., intraperitoneal or oral) is needed to assess absorption and bioavailability.[2]
-
IV Formulation Preparation (1 mg/mL):
-
Accurately weigh 5 mg of BDM44768.
-
Dissolve in 500 µL of DMSO by vortexing.
-
Add 2.0 mL of PEG400 and vortex until clear.
-
Add 2.5 mL of sterile saline and vortex to create a final vehicle composition of 10% DMSO / 40% PEG400 / 50% Saline. This vehicle system is a standard choice for solubilizing lipophilic compounds for preclinical studies.[3]
-
-
IP Formulation Preparation (5 mg/mL):
-
Animal Dosing:
-
Acclimate animals for at least 3 days prior to the study.
-
Fast animals for 4 hours before dosing (water ad libitum).
-
Record the body weight of each animal immediately before dosing.
-
Administer the prepared formulation via the chosen route (IV tail vein or IP). For a full PK profile, use n=3-5 mice per time point or a serial sampling design if feasible.
-
Protocol 2: Plasma Sample Collection and Processing
Accurate timing of sample collection is essential for correctly defining the concentration-time curve. Based on the reported half-life of ~80 minutes, a dense sampling schedule in the first few hours is critical.[1]
-
Blood Collection Schedule:
-
IV Route: Pre-dose (0), 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
IP Route: Pre-dose (0), 5, 15, 30, 60, 90, 120, 240, and 480 minutes post-dose.
-
-
Sample Collection:
-
At each time point, collect approximately 50-100 µL of whole blood via submandibular or saphenous vein puncture into K2-EDTA coated tubes.
-
Immediately place tubes on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) into fresh, labeled polypropylene tubes.
-
Store plasma samples at -80°C until bioanalysis. This is a standard storage condition to ensure compound stability.[1]
-
Protocol 3: UPLC-MS/MS Bioanalytical Method
This protocol describes a representative method for quantifying BDM44768 in plasma. This method must be fully validated according to regulatory guidelines (e.g., linearity, accuracy, precision, and stability) before analyzing study samples.[4]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 25 µL of plasma, add 100 µL of ice-cold acetonitrile containing the internal standard (e.g., 50 ng/mL Verapamil). The 4:1 ratio of organic solvent to plasma is highly effective for precipitating proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 80 µL of the clear supernatant to a 96-well plate or HPLC vials for injection.
-
-
UPLC-MS/MS Conditions (Hypothetical Parameters):
-
UPLC System: Waters Acquity I-Class or equivalent.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
BDM44768 (MW=447.47): Precursor ion [M+H]⁺ = 448.2. Product ion would be determined by infusion and fragmentation (e.g., 448.2 -> 250.1).
-
Internal Standard (Verapamil): 455.3 -> 165.1.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Integrated Experimental Workflow
The following diagram provides a top-level overview of the entire pharmacokinetic study process, from initial preparation to final data interpretation.
Caption: High-level workflow for the BDM44768 pharmacokinetic study.
Data Analysis and Interpretation
Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin or an equivalent package.[2]
-
Concentration-Time Curve: Plot the mean plasma concentration of BDM44768 versus time for each administration route.
-
Key PK Parameters:
-
Cₘₐₓ (Maximum Concentration): Determined directly from the experimental data.
-
Tₘₐₓ (Time to Cₘₐₓ): The time at which Cₘₐₓ is observed.
-
AUC (Area Under the Curve): Calculated using the linear trapezoidal rule from time zero to the last measurable concentration (AUC_last). The area from the last point to infinity (AUC_inf) is extrapolated by dividing the last concentration by the elimination rate constant.
-
t½ (Terminal Half-Life): The time it takes for the plasma concentration to decrease by half during the terminal elimination phase.[5] It is calculated as: t½ = 0.693 / λz, where λz is the terminal elimination rate constant determined from the slope of the log-linear portion of the plasma concentration-time curve.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time. Calculated after IV administration: CL = Dose_IV / AUC_inf_IV.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[6] Calculated as: Vd = CL / λz.
-
Representative Pharmacokinetic Data
The following table summarizes expected PK parameters for BDM44768 based on published data and theoretical calculations.[1]
| Parameter | Symbol | Value (IP Dosing) | Unit | Description |
| Maximum Concentration | Cₘₐₓ | ~9 | µM | The highest observed drug concentration in plasma. |
| Time to Max Concentration | Tₘₐₓ | 15 - 30 | min | Time at which Cₘₐₓ is reached. |
| Terminal Half-Life | t½ | ~80 | min | Time for plasma concentration to reduce by 50%.[1] |
| Area Under the Curve | AUC | (Calculated) | µM*min | Total drug exposure over time. |
| Clearance | CL | (Requires IV data) | mL/min/kg | Rate of drug removal from the body. |
| Volume of Distribution | Vd | (Requires IV data) | L/kg | The extent of drug distribution into tissues. |
References
-
Deprez-Poulain R, et al. (2015). Catalytic site inhibition of insulin-degrading enzyme by a small molecule induces glucose intolerance in mice. Nature Communications, 6, 8250. [Link]
-
Kim, H., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules, 25(5), 1092. [Link]
-
Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma terminal half-life. Journal of veterinary pharmacology and therapeutics, 27(6), 427–439. [Link]
-
JETIR. (2019). AN EVOLVING ROLE OF PHARMACOKINETICS IN DRUG DISCOVERY. JETIR, 6(6). [Link]
-
Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. [Link]
-
howMed. (2011). Plasma Half Life of Drugs. [Link]
-
Alqahtani, S. (2023). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Indian Journal of Nuclear Medicine, 38(1), 11-17. [Link]
-
Bousquet-Mélou, A., & Toutain, P. L. (2004). Plasma terminal half-life. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
explaining BDM44768 induced glucose intolerance in mice
Technical Support Center: BDM44768 & Metabolic Phenotyping
Subject: Troubleshooting Paradoxical Glucose Intolerance in BDM44768-Treated Mice Doc ID: TS-BDM-001 Role: Senior Application Scientist, Metabolic Signaling Division
Executive Summary: The BDM44768 Paradox
Issue: Researchers administering BDM44768 (a potent, selective Insulin-Degrading Enzyme [IDE] inhibitor ) often observe an unexpected phenotype: Glucose Intolerance , despite successfully elevating circulating insulin levels.
Root Cause: BDM44768 inhibits the degradation of insulin, but it simultaneously inhibits the degradation of glucagon and amylin . The supraphysiological levels of glucagon (a potent hyperglycemic agent) counteract the insulinotropic effects, driving hepatic glucose production and resulting in net glucose intolerance.
This guide details the mechanistic underpinnings of this phenomenon and provides troubleshooting steps to validate your experimental data.
Mechanistic Insight: The "Double-Edged" Sword
IDE is a promiscuous metalloprotease. While it is the primary catabolic engine for insulin, it also degrades glucagon.[1] BDM44768 locks IDE in a closed, inactive conformation.[2]
The Signaling Conflict:
-
Insulin Pathway (Anabolic): BDM44768 blocks insulin degradation
Hyperinsulinemia Increased p-Akt/p-IR Expected Glucose Lowering. -
Glucagon Pathway (Catabolic): BDM44768 blocks glucagon degradation
Hyperglucagonemia Increased Hepatic Glucose Output Hyperglycemia .
In the BDM44768 model, the glucagon effect often dominates or neutralizes the insulin effect during acute challenges (OGTT/IPGTT).
Visualizing the Pathway Conflict
Caption: Mechanistic pathway showing how BDM44768-induced IDE inhibition leads to simultaneous elevation of insulin and glucagon, resulting in net glucose intolerance.
Troubleshooting Guide: Validating Your Phenotype
If you observe glucose intolerance, do not assume the drug is inactive. Follow this decision matrix to confirm the mechanism.
Symptom: High Glucose during OGTT despite BDM44768 treatment.
| Diagnostic Step | Action Required | Expected Result (If BDM44768 is working) |
| 1. Verify Target Engagement | Measure Plasma Insulin (ELISA) at t=15 min post-glucose load. | Significantly Higher than vehicle control. If insulin is low, the drug failed or administration was incorrect. |
| 2. Check Counter-Regulation | Measure Plasma Glucagon (ELISA) at t=15 and t=30 min. | Significantly Higher than vehicle control. This confirms IDE inhibition is affecting glucagon. |
| 3.[3][4] Assess Insulin Sensitivity | Perform ITT (Insulin Tolerance Test) instead of OGTT. | Mice may still show resistance or blunted drop due to high basal glucagon levels. |
| 4. Rule Out Vehicle Effects | Ensure vehicle is DMSO/PEG/Saline optimized (see protocol). | Vehicle alone should not spike glucose. |
Experimental Protocols
To scientifically validate the "Glucose Intolerance" phenotype, you must measure both hormones simultaneously.
Protocol: Dual-Hormone OGTT with BDM44768
Objective: Correlate glucose excursions with Insulin/Glucagon ratios.
Materials:
-
Compound: BDM44768 (dissolved in 10% DMSO / 40% PEG400 / 50% Saline).
-
Dose: 30–50 mg/kg (i.p.).
-
Mice: C57BL/6J (Lean or DIO), fasted 6 hours.
Workflow:
-
T-30 min: Administer BDM44768 (or Vehicle) via i.p. injection.[1][5]
-
T-0 min: Measure Basal Glucose. Collect tail blood (20 µL) for Basal Glucagon/Insulin .
-
T0 (Start): Oral Gavage Glucose (2 g/kg).
-
T+15 min: Measure Glucose. CRITICAL: Collect blood for Insulin/Glucagon peak analysis.
-
Note: This is where the divergence usually occurs. BDM44768 mice will have 2-3x higher insulin but higher glucose.
-
-
T+30, 60, 120 min: Measure Glucose.
Data Interpretation:
-
Success: Higher AUC for Glucose + Higher AUC for Insulin + Higher AUC for Glucagon.
-
Failure: No change in Insulin (Drug degradation/Bad synthesis).
Frequently Asked Questions (FAQ)
Q1: Did I synthesize/buy a bad batch? My mice are more diabetic after treatment. A: Likely not. If you see elevated insulin levels alongside the hyperglycemia, the compound is working correctly. You are observing the in vivo consequence of non-selective IDE inhibition.[4] The drug is "working" biochemically, but the physiological outcome is glucose intolerance due to the glucagon floor effect [1].
Q2: Can I use BDM44768 to treat diabetes in my model? A: Current consensus suggests no . While BDM44768 is an excellent probe for IDE biology, the Deprez-Poulain et al. study (and subsequent replications) demonstrated that total IDE inhibition is not a viable therapeutic strategy for diabetes because of the glucagon retention [1].
Q3: Does BDM44768 affect Amylin? A: Yes. IDE degrades amylin.[1] BDM44768 treatment leads to hyperamylinemia. In the short term, this might slow gastric emptying, but amylin aggregation is cytotoxic in the long term. This is another confounder in chronic studies.
Q4: How do I prove this is IDE-dependent? A: The "Gold Standard" control is the IDE Knockout (IDE-/-) mouse .
-
WT Mice + BDM44768: Glucose Intolerance.
-
IDE-/- Mice + BDM44768: No change (phenotype matches vehicle).
-
If BDM44768 worsens glucose in IDE-/- mice, you have an off-target effect.
References
-
Deprez-Poulain, R., et al. (2015).[2] Catalytic site inhibition of insulin-degrading enzyme by a small molecule induces glucose intolerance in mice. Nature Communications, 6, 8250.
-
Maianti, J. P., et al. (2014). Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones. Nature, 511(7507), 94–98. (Note: Discusses substrate-selective inhibitors that avoid this paradox).
-
Tang, W. J. (2016). Targeting Insulin-Degrading Enzyme to Treat Type 2 Diabetes Mellitus. Trends in Endocrinology & Metabolism, 27(1), 24-34.
Sources
- 1. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Technical Support Center: Optimizing BDM44768 for Oral Administration
Current Status: Active Molecule: BDM44768 (IDE Inhibitor) Primary Application: Metabolic Research (Glucose tolerance, Insulin signaling)[1]
Executive Summary
BDM44768 is a potent, selective, catalytic-site inhibitor of Insulin-Degrading Enzyme (IDE) containing a hydroxamic acid zinc-binding group. While widely validated for intraperitoneal (IP) administration (typically 30–50 mg/kg in DMSO), oral administration presents significant challenges due to poor aqueous solubility and metabolic instability (rapid glucuronidation of the hydroxamate moiety).
This guide provides technical protocols to transition BDM44768 from IP to oral dosing, focusing on increasing solubility and shielding the reactive warhead from first-pass metabolism.
Module 1: Formulation Troubleshooting
Why is my oral formulation precipitating or failing?
If you are attempting to adapt the published IP vehicle (100% DMSO) for oral gavage, you will likely encounter severe gastrointestinal irritation and erratic absorption. If you are using simple aqueous buffers, BDM44768 will precipitate immediately.
| Symptom | Probable Cause | Technical Solution |
| Visible precipitation upon dilution with water/saline. | BDM44768 is a hydrophobic molecule (LogP > 3). It behaves as a BCS Class II compound. | Switch to a complexing agent (Cyclodextrin) rather than a co-solvent system. |
| Low plasma exposure (Low | First-Pass Metabolism: The hydroxamic acid group is a prime target for UGT glucuronidation in the gut wall and liver. | Saturate metabolic enzymes or use a lipid-based formulation (SEDDS) to promote lymphatic transport (bypassing the portal vein). |
| High variability between animals. | Gastric Precipitation: The compound is crashing out in the acidic environment of the stomach (pH 1.2). | Use HP- |
Module 2: Recommended Formulation Protocols
We recommend Protocol A as the primary starting point for oral PK studies. It offers the highest success rate for hydroxamic acid derivatives.
Protocol A: Cyclodextrin Complexation (The "Gold Standard")
Best for: Maximizing solubility and stability in the gut.
Mechanism: The hydrophobic cavity of HP-
Reagents:
-
BDM44768 (Solid powder)
-
2-Hydroxypropyl-
-cyclodextrin (HP- -CD) [Pharma Grade] -
Sterile Water for Injection (WFI) or PBS (pH 7.4)
Step-by-Step Workflow:
-
Prepare Vehicle: Dissolve HP-
-CD in sterile water to create a 20% (w/v) stock solution. (e.g., 2g cyclodextrin in 10mL water). Filter through a 0.22 m filter. -
Weighing: Calculate the required amount of BDM44768 for a 30 mg/kg dose.
-
Note: Do not exceed 5 mg/mL drug concentration initially.
-
-
Pre-solubilization (Critical): Dissolve BDM44768 in a minimal volume of DMSO (max 5% of final volume).
-
Example: For 10 mL final volume, dissolve drug in 500
L DMSO.
-
-
Complexation: Slowly add the 20% HP-
-CD solution to the DMSO/Drug concentrate while vortexing vigorously.-
Tip: Add dropwise. If cloudiness appears, sonicate for 10–15 minutes at 37°C until clear.
-
-
Final Adjustment: Adjust pH to 7.0–7.4 if necessary using 0.1N NaOH (hydroxamates are more soluble at neutral/basic pH, but stability decreases > pH 9).
Protocol B: Lipid-Based Self-Emulsifying System (SEDDS)
Best for: Enhancing permeability if Protocol A fails.
Reagents:
-
Labrasol (Caprylocaproyl macrogol-8 glycerides)
-
Tween 80 (Polysorbate 80)
-
Transcutol P (Diethylene glycol monoethyl ether)
Composition:
-
10% DMSO (Solubilizer)
-
30% Labrasol (Surfactant)[2]
-
30% Tween 80 (Co-surfactant)
-
30% Transcutol P (Co-solvent)
Instructions: Mix liquids thoroughly. Dissolve BDM44768 into this mixture. This forms a clear concentrate. Upon contact with gastric fluids, it spontaneously forms a microemulsion, improving absorption.
Module 3: Visualization of Decision Logic
The following diagram illustrates the decision process for selecting the correct vehicle based on your specific experimental observation.
Caption: Decision tree for selecting the optimal oral vehicle for BDM44768 based on solubility and permeability constraints.
Module 4: Experimental Validation (PK Study)
To confirm bioavailability (
Study Design:
-
Groups:
-
IV Group: 5 mg/kg (Vehicle: 5% DMSO / 95% HP-
-CD). Required for calculating Absolute F. -
Oral Group: 30 mg/kg (Vehicle: Protocol A).
-
-
Sampling: Retro-orbital or tail vein.
-
Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours. Crucial: BDM44768 has a short half-life (~80 min IP).[3] Early timepoints are critical.
-
Bioanalysis: LC-MS/MS. Monitor for the parent mass (447.47 Da) and the glucuronide metabolite (+176 Da).
Calculation of Oral Bioavailability (
Frequently Asked Questions (FAQ)
Q: Can I just use the IP vehicle (100% DMSO) for oral gavage? A: No. 100% DMSO is highly hypertonic and toxic to the GI tract. It will cause mucosal damage, potentially altering absorption and harming the animal. The maximum recommended DMSO concentration for oral gavage is 10–15%.
Q: I see "BDM" and "TRIM33" often linked. Is BDM44768 a TRIM33 inhibitor? A: No. BDM44768 is a selective IDE (Insulin-Degrading Enzyme) inhibitor. While other "BDM" compounds (e.g., from the same chemical library initiatives) target bromodomains like TRIM33, BDM44768 specifically targets the zinc-metalloprotease site of IDE. Ensure you are using the correct molecule for your target.
Q: My solution turns yellow after adding cyclodextrin. Is it degraded? A: A slight yellowing can occur due to the solvation of the naphthalene ring, but deep yellow/brown suggests oxidation of the hydroxamic acid. Ensure your stock powder is stored at -20°C and protect the solution from light. Prepare fresh immediately before dosing.
References
-
Deprez-Poulain, R., et al. (2015). "Catalytic site inhibition of insulin-degrading enzyme by a small molecule induces glucose intolerance in mice."[1] Nature Communications, 6, 8250. [1]
- Key Insight: Establishes BDM44768 as a potent IDE inhibitor and details the IP administration protocol (30 mg/kg in DMSO) which serves as the baseline for oral development.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
- Key Insight: Validates the use of HP- -CD for solubilizing hydrophobic small molecules with poor aqueous stability.
-
Maianti, J. P., et al. (2014). "Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones." Nature, 511, 94–98.
- Key Insight: Provides context on IDE inhibition in vivo and alternative inhibitor scaffolds for comparison.
Sources
resolving variability in BDM44768 amyloid-beta degradation assays
Technical Support Center: BDM44768 A Degradation Assays
Product: BDM44768 (Amyloid-Beta Degradation Enhancer) Application: Kinetic Assays, Neurodegenerative Therapeutic Screening Document Type: Senior Scientist Troubleshooting Guide
Core Directive & Assay Principle
The Challenge:
Amyloid-beta (A
The BDM44768 Mechanism:
BDM44768 functions by accelerating the clearance of A
Pre-Assay Quality Control: The "Reset" Protocol
CRITICAL: 90% of user-reported variability stems from the A
The HFIP Normalization Protocol
You must "reset" your A
-
Dissolution: Dissolve lyophilized A
(1-40 or 1-42) in 100% HFIP to a concentration of 1 mM. Incubate at RT for 1 hour.-
Why? HFIP disrupts hydrogen bonding, breaking down pre-existing
-sheets [1].
-
-
Evaporation: Aliquot into low-binding tubes. Evaporate HFIP under a gentle stream of nitrogen gas or in a fume hood overnight. A clear peptide film will form.
-
Storage: Store films at -80°C (stable for 3 months).
-
Reconstitution: On the day of the assay, dissolve the film in dry DMSO (5 mM), then pulse-vortex for 30 seconds. Dilute immediately into your assay buffer (PBS or Tris, pH 7.4).
Scientist's Note: Never store A
in aqueous buffer for >1 hour before use. Spontaneous nucleation begins immediately.
Troubleshooting the BDM44768 Interaction
Scenario A: "I see no degradation activity, even at high BDM44768 concentrations."
| Potential Cause | Validation Step | Corrective Action |
| Enzyme Inactivation | Check pH. | BDM44768 activity (if enzymatic) often requires Zn²⁺. Ensure buffer contains 10 µM ZnCl₂ and NO EDTA/EGTA. |
| Substrate Aggregation | ThT Baseline Check. | If T=0 fluorescence is high, your A |
| Adsorption Loss | Tube Inspection. | A |
Scenario B: "The assay shows 100% degradation instantly (False Positive)."
The Inner Filter Effect (IFE): Many small molecules, including BDM derivatives, can absorb light at the excitation/emission wavelengths of Thioflavin T (Ex: 440nm / Em: 480nm). This "quenches" the signal, mimicking degradation [2].
-
The Fix: Perform a Spectral Interference Control .
-
Create pre-formed A
fibrils (high fluorescence). -
Add BDM44768.
-
Measure fluorescence immediately (<30 seconds).
-
If signal drops instantly, it is quenching, not degradation. Switch to HPLC analysis or Western Blot to verify peptide mass loss.
-
Visualizing the Assay Logic
The following diagram illustrates the critical decision pathways for validating BDM44768 activity.
Caption: Logic flow for BDM44768 assay validation, prioritizing substrate quality and readout verification.
Frequently Asked Questions (FAQs)
Q: Can I use BDM44768 with A
Q: My dose-response curve is bell-shaped (hormetic). Why? A: At very high concentrations (>50 µM), some degradation enhancers can self-aggregate or precipitate, losing efficacy. Alternatively, if BDM44768 relies on a co-factor (like a metal ion), high compound concentrations might chelate the available co-factors, inhibiting the reaction.
Q: How do I distinguish between inhibition of aggregation and degradation? A:
-
Inhibition of Aggregation: The total mass of peptide remains constant (detected by Western Blot/HPLC), but ThT signal stays low (no fibrils).
-
Degradation: The total mass of peptide decreases (the band disappears on Western Blot). BDM44768 is a degradation enhancer; you should see mass loss, not just low fluorescence.
References
-
Stine, W. B., et al. (2011). "In Vitro Preparation of Amyloid-β Aggregation Protocols." Methods in Molecular Biology. A definitive guide on using HFIP to standardize oligomer/fibril preparations.
-
Hudson, S. A., et al. (2009).[5] "The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds."[5][6] The FEBS Journal.[5] Explains the mechanics of fluorescence quenching and false positives in ThT assays.
-
Puma, M., et al. (2021). "Modelling the Efficacy of Neprilysin from Various Species in Degrading Different Amyloid-β peptides." BEMS Reports. Discusses the kinetic differences between A
40 and A 42 degradation. -
Assay Guidance Manual (NCBI). "In Vitro Assessment of Amyloid-β Fibrillization." General best practices for handling amyloidogenic peptides.
Sources
- 1. abcam.co.jp [abcam.co.jp]
- 2. stressmarq.com [stressmarq.com]
- 3. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 4. 2bscientific.com [2bscientific.com]
- 5. ro.uow.edu.au [ro.uow.edu.au]
- 6. Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BDM44768 Stability & Storage Guide
The following guide is designed as a specialized Technical Support Center resource. It moves beyond generic advice to address the specific physicochemical liabilities of BDM44768 , particularly focusing on its hydroxamic acid pharmacophore, which is the primary source of instability during long-term storage.
Product: BDM44768 (IDE Inhibitor) Chemical Class: Peptidomimetic Hydroxamic Acid Target: Insulin-Degrading Enzyme (IDE) Urgency Level: High (Hydrolytic & Oxidative Sensitivity)
Executive Summary: The Hydroxamate Liability
As a Senior Application Scientist, I often see researchers treat BDM44768 like a standard small molecule. It is not. BDM44768 derives its potency (IC₅₀ ~60 nM) from a hydroxamic acid (–CONHOH) zinc-binding group. This moiety is chemically "fragile"—it is prone to hydrolysis (converting to an inactive carboxylic acid) and metal-catalyzed oxidation .
The Failure Mode: Storage at -20°C in DMSO is standard, but hygroscopicity is the enemy . DMSO absorbs atmospheric water, which freezes into the lattice. Over months, or during repeated freeze-thaw cycles, this trapped moisture drives the hydrolysis of the hydroxamate to a carboxylic acid, rendering the inhibitor inactive against the IDE zinc site.
Part 1: Critical Storage Protocols
1. The "Golden Rule" of Aliquoting
-
Why: Every freeze-thaw cycle introduces atmospheric moisture into the hygroscopic DMSO.
-
Protocol:
-
Dissolve solid BDM44768 in anhydrous DMSO (Grade: ≥99.9%, water content <0.005%).
-
Immediately partition into single-use aliquots (e.g., 10 µL or 50 µL) in amber, O-ring sealed cryovials.
-
Argon Purge: If possible, gently overlay the solution with Argon gas before capping to displace humid air.
-
Store at -80°C (preferred) or -20°C.
-
Never refreeze a thawed aliquot.
-
2. Visual Inspection Criteria
| Observation | Diagnosis | Action |
| Colorless / Light Yellow | Intact Compound | Proceed with experiment. |
| Pink / Red / Violet | Metal Contamination | Discard. The hydroxamic acid has chelated trace Iron (Fe³⁺) or other metals from the solvent or glassware. The complex is likely inactive or will interfere with assays. |
| White Precipitate | Cold Denaturation | Troubleshoot. Sonicate for 5 mins at 30°C. If it dissolves clear, it is safe. If precipitate remains, moisture may have caused hydrolysis to the less soluble carboxylic acid. |
Part 2: Troubleshooting & FAQs
Q1: My IC₅₀ shifted from 60 nM to >1 µM after 6 months at -20°C. What happened?
A: You likely experienced Hydrolytic Deactivation . The hydroxamic acid group (–CONHOH) hydrolyzed into a carboxylic acid (–COOH). The carboxylic acid cannot effectively chelate the catalytic Zinc (Zn²⁺) in the IDE active site, leading to a massive loss of potency.
-
Diagnostic: Run LC-MS. Look for a mass shift of +1 Da (Hydroxamate [M] → Carboxylic Acid [M-15+16 = M+1]). Note: The loss of NH and gain of O results in a net +1 Da mass change in the parent ion.
Q2: Can I store BDM44768 in PBS or cell culture media?
A: Absolutely not for storage. Hydroxamic acids are unstable in aqueous buffers over long periods, especially at non-neutral pH.
-
Correct Workflow: Store 10 mM stocks in anhydrous DMSO. Dilute into PBS/Media immediately prior (within 30 mins) to the experiment.
Q3: The solution turned pink when I diluted it. Is it safe to use?
A: No. The pink color indicates the formation of a Ferric Hydroxamate Complex . Hydroxamic acids are siderophores (iron-chelators). If your DMSO or buffer contains trace iron (ppb levels), BDM44768 will scavenge it, forming a colored complex. This "pre-occupied" inhibitor cannot bind the Zinc in IDE.
-
Prevention: Use high-grade, metal-free buffers and plasticware instead of glass (which can leach ions).
Part 3: Mechanism of Failure (Visualization)
The following diagram illustrates the two primary degradation pathways: Hydrolysis (driven by moisture) and Chelation (driven by trace metals).
Caption: Degradation pathways of BDM44768. Moisture drives hydrolysis to an inactive acid; trace metals cause irreversible complexation.
Part 4: Validation Protocols
To ensure your experimental data is valid, perform these self-validating checks before starting critical assays.
Protocol A: The "Potency Check" (LC-MS)
If you suspect degradation, do not rely on UV absorbance alone, as the chromophore (benzamide/naphthalene) often remains intact even if the hydroxamate hydrolyzes.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase.
-
Target:
-
Intact BDM44768: MW ≈ 447.47 Da. Look for [M+H]⁺ = 448.5.
-
Hydrolyzed Product: MW ≈ 448.45 Da. Look for [M+H]⁺ = 449.5.
-
Note: If the peak at 449.5 exceeds 5% of the total area, discard the stock.
-
Protocol B: The "Chelation Check" (Visual)
-
Prepare a mock dilution of your BDM44768 stock into your assay buffer (e.g., at 100 µM).
-
Place against a pure white background.
-
Pass: Solution is clear/colorless.
-
Fail: Any hint of pink or orange tint implies metal contamination in the buffer or DMSO.
References
-
Deprez-Poulain, R., et al. (2015). Catalytic Site Inhibition of Insulin-Degrading Enzyme by a Small Molecule Induces Glucose Intolerance in Mice. Nature Communications. (Demonstrates BDM44768 structure and mechanism). [Link]
-
Marmion, C. J., et al. (2004). Hydroxamic Acids: An Interesting Class of Chelators.[1][2] Coordination Chemistry Reviews. (Foundational chemistry of hydroxamate hydrolysis and metal chelation). [Link]
Sources
Validation & Comparative
A Researcher's Guide to Validating BDM44768 Specificity Using IDE Knockout Mice
As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for confirming the on-target specificity of the Insulin-Degrading Enzyme (IDE) inhibitor, BDM44768. We will move beyond simple in vitro assays to the definitive biological context provided by Insulin-Degrading Enzyme knockout (IDE-KO) mice, the gold standard for in vivo target validation. This guide is designed for researchers, scientists, and drug development professionals who require rigorous, interpretable, and trustworthy data.
Introduction: The Critical Need for Specificity
Insulin-Degrading Enzyme (IDE) is a zinc-dependent metalloprotease responsible for the degradation of numerous key peptides, including insulin, glucagon, amylin, and amyloid-beta (Aβ).[1][2][3] Its central role in glucose homeostasis and amyloid clearance has made it a compelling therapeutic target for type 2 diabetes and Alzheimer's disease.[1][4]
BDM44768 is a potent, catalytic-site inhibitor of IDE, with a reported IC₅₀ of approximately 60 nM for both insulin and Aβ substrates.[5][6] It functions by chelating the catalytic zinc ion and locking the enzyme in a closed, inactive conformation.[5] While in vitro assays show high selectivity for IDE over other metalloproteases like neprilysin (NEP) and endothelin-converting enzyme (ECE), true pharmacological specificity can only be confirmed in a complex biological system.[5][6] Any off-target effects could lead to misinterpreted results, unforeseen toxicity, and the ultimate failure of a therapeutic program.[7][8]
This is where the IDE knockout (IDE-KO) mouse becomes an indispensable tool.[9] By comparing the physiological and biochemical effects of BDM44768 in wild-type (WT) mice with those in mice completely lacking the IDE protein, we can unequivocally attribute the compound's actions to its intended target. Any effect that persists in the IDE-KO mouse is, by definition, an off-target effect.[5]
The Gold Standard: Experimental Design with IDE-KO Mice
The core logic of this validation strategy is to create a biological system where the only significant variable between the experimental and control groups is the presence of the drug target.
Causality Behind Experimental Choices
Workflow for In Vivo Specificity Validation
Caption: Experimental workflow for validating BDM44768 specificity.
Biochemical Validation: Confirming Target Absence and Engagement
The first step is to confirm the genetic model and then to observe the direct biochemical consequences of BDM44768 treatment.
A. Western Blot: Visualizing the Target
A western blot is essential to first confirm the absence of IDE protein in the knockout animals, validating the model itself.
| Experimental Group | Expected IDE Protein Band (~110 kDa) | Rationale |
| WT + Vehicle | Strong band present | Wild-type animals express IDE. |
| WT + BDM44768 | Strong band present | The inhibitor targets activity, not protein expression. |
| IDE-KO + Vehicle | Band absent | Confirms the successful knockout of the IDE gene.[11] |
| IDE-KO + BDM44768 | Band absent | Confirms the successful knockout of the IDE gene. |
Detailed Protocol: Western Blot for IDE Expression
This protocol outlines the key steps for detecting IDE in tissue lysates.[12][13][14]
-
Sample Preparation:
-
Harvest tissues (e.g., liver, kidney) from all four experimental groups and snap-freeze in liquid nitrogen.[11]
-
Homogenize ~50 mg of tissue in ice-cold RIPA lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE:
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet transfer system for 1.5 hours at 100V.[14]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[13]
-
Incubate the membrane with a validated primary antibody against IDE (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane 3 times for 10 minutes each in TBST.[14]
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each in TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Re-probe the membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Functional Validation: Measuring On-Target Pharmacological Effects
Biochemical data confirms target presence, but functional data demonstrates the pharmacological consequence of inhibiting that target.
A. In Vitro IDE Activity Assay
Before in vivo studies, it's crucial to confirm the potency of your specific batch of BDM44768. This is achieved with a fluorogenic activity assay.
Mechanism of IDE Inhibition by BDM44768
Caption: BDM44768 locks IDE in a closed state, blocking substrate access.
Detailed Protocol: Fluorogenic IDE Activity Assay
This protocol uses an internally quenched peptide substrate that fluoresces upon cleavage by IDE.[16][17][18]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, pH 7.5).
-
Dilute recombinant human IDE to a working concentration (e.g., 0.5 ng/µL) in assay buffer.
-
Prepare a 10-point serial dilution of BDM44768 in DMSO, then dilute further into assay buffer. The final DMSO concentration should be ≤1%.
-
Dilute the fluorogenic IDE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) to its working concentration (e.g., 10 µM) in assay buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 20 µL of diluted IDE to "Test Inhibitor" and "Positive Control" wells. Add 20 µL of assay buffer to "Negative Control" wells.
-
Add 5 µL of the BDM44768 dilution series to the "Test Inhibitor" wells.
-
Add 5 µL of assay buffer with DMSO to "Positive Control" and "Negative Control" wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction & Read:
-
Add 25 µL of the diluted fluorogenic substrate to all wells to start the reaction.
-
Immediately place the plate in a fluorescence plate reader.
-
Read the kinetic increase in fluorescence intensity (e.g., λex = 320 nm, λem = 380 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the log concentration of BDM44768 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
B. In Vivo Glucose Tolerance Test
A key physiological role of IDE is insulin clearance.[19] Inhibiting IDE is expected to increase insulin levels and affect glucose homeostasis.[4][20] Studies have shown that acute treatment with BDM44768 paradoxically induces glucose intolerance in WT mice, an effect that is IDE-dependent.[5] This provides a powerful in vivo functional readout for specificity.
| Experimental Group | Expected Outcome in Glucose Tolerance Test | Rationale |
| WT + Vehicle | Normal glucose clearance. | Baseline physiological response. |
| WT + BDM44768 | Impaired glucose tolerance (higher blood glucose).[5] | On-target inhibition of IDE alters glucose homeostasis. |
| IDE-KO + Vehicle | Impaired glucose tolerance (baseline for KO).[3] | Genetic absence of IDE already alters glucose metabolism. |
| IDE-KO + BDM44768 | No significant difference compared to KO + Vehicle. | The drug has no target to act upon; any difference would indicate an off-target effect. This is the key validation point.[5] |
Alternative and Complementary Validation Methods
While the IDE-KO mouse is the gold standard, other methods provide valuable, albeit less definitive, supporting data.
| Method | Description | Advantages | Limitations |
| Protease Panel Screening | In vitro activity assays against a broad panel of related (e.g., metalloproteases) and unrelated proteases. | High-throughput; provides a broad view of potential off-targets. | In vitro conditions may not reflect in vivo selectivity; does not account for cell permeability or metabolism. |
| RNAi/CRISPR Knockdown | Using siRNA or shRNA in cell culture or in vivo to reduce IDE expression.[10] | Faster and less expensive than generating a full knockout line; allows for temporal control. | Incomplete knockdown can leave residual protein, complicating interpretation; potential for off-target gene silencing.[21] |
| Chemical Proteomics | Using chemical probes to identify all protein targets of a compound in a complex lysate. | Unbiased, genome-wide approach to identifying direct binding partners. | Can be technically complex; may not distinguish between functional and non-functional binding. |
| Humanized Mouse Models | Mice where the murine IDE gene is replaced with the human IDE gene.[9] | Allows testing of compounds with species-specific activity against the human target in an in vivo system. | Does not inherently validate specificity, but is crucial for preclinical efficacy testing. |
Conclusion: Synthesizing the Evidence for Specificity
The specificity of a targeted inhibitor like BDM44768 cannot be assumed; it must be rigorously proven. By systematically comparing the effects of BDM44768 in wild-type and IDE-KO mice, researchers can build an unassailable case for its on-target mechanism of action. The absence of a pharmacological effect—whether biochemical or physiological—in an animal that lacks the target protein is the most powerful evidence of specificity one can generate. This approach not only validates the tool compound for research but also builds the necessary foundation of trust for any future therapeutic development.
References
-
Leissring, M. A. (2016). Insulin-degrading enzyme: new therapeutic target for diabetes and Alzheimer's disease? Expert Opinion on Therapeutic Targets. Available at: [Link]
-
Leissring, M. A. (2009). Insulin-Degrading Enzyme: Structure-Function Relationship and its Possible Roles in Health and Disease. Bentham Science Publishers. Available at: [Link]
-
Wikipedia. (n.d.). Insulin-degrading enzyme. Available at: [Link]
-
Tang, W. J. (2016). Structure, Function, and Regulation of Insulin-Degrading Enzyme. Vitamins and Hormones. Available at: [Link]
-
Park, S. H., & Kim, K. (2015). Genetically Engineered Mouse Models for Drug Development and Preclinical Trials. Toxicological Research. Available at: [Link]
-
Proteopedia. (2021). Insulin-Degrading Enzyme. Available at: [Link]
-
Opitz, C. A., et al. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology. Available at: [Link]
-
Tang, W. J. (2018). Targeting insulin-degrading enzyme to treat type 2 diabetes. Trends in Endocrinology & Metabolism. Available at: [Link]
-
BPS Bioscience. (n.d.). IDE Inhibitor Screening Assay Kit. Available at: [Link]
-
Deprez-Poulain, R., et al. (2022). Insulin-Degrading Enzyme, an Under-Estimated Potential Target to Treat Cancer? International Journal of Molecular Sciences. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Indirect & Direct Western Blot Protocols - Immunodetection. Available at: [Link]
-
Liau, N. S., et al. (2020). Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme. Nature Chemical Biology. Available at: [Link]
-
BPS Bioscience. (n.d.). IDE Inhibitor Screening Assay Kit (384 reactions). Available at: [Link]
-
AnaSpec. (n.d.). SensoLyte® 520 IDE Activity Assay Kit Fluorimetric. Available at: [Link]
-
Patsnap Synapse. (2024). What are IDE inhibitors and how do they work? Available at: [Link]
-
Abdul-Hay, S. O., et al. (2017). Targeting Insulin-Degrading Enzyme in Insulin Clearance. Journal of Clinical Investigation. Available at: [Link]
-
Liang, W. G., et al. (2023). Characterization and modulation of human insulin degrading enzyme conformational dynamics to control enzyme activity. eLife. Available at: [Link]
-
McCord, B. A., et al. (2022). Exchange Broadening Underlies the Enhancement of IDE-Dependent Degradation of Insulin by Anionic Membranes. ACS Omega. Available at: [Link]
-
Tian, R., et al. (1994). Mechanism of action of 2,3-butanedione monoxime on contracture during metabolic inhibition. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]
-
Cytiva. (2025). Western blot protocol: A simple 7-step guide to protein detection. Available at: [Link]
-
Ziv, O., et al. (2022). Antibody-Mediated Inhibition of Insulin-Degrading Enzyme Improves Insulin Activity in a Diabetic Mouse Model. International Journal of Molecular Sciences. Available at: [Link]
-
Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Available at: [Link]
-
Crown Bioscience. (2025). Reliable Alternatives for Drug Discovery: Questions and Answers. Available at: [Link]
-
Wang, Y., et al. (2022). sgRNA Knock-in Mouse Provides an Alternative Approach for In Vivo Genetic Modification. Frontiers in Immunology. Available at: [Link]
-
National Academies Press. (2018). In Vitro Alternatives to Animal Models. Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine. Available at: [Link]
-
Cheson, B. D., & Rummel, M. J. (2011). Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity. Journal of Clinical Oncology. Available at: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
-
Ziv, O., et al. (2022). Antibody-Mediated Inhibition of Insulin-Degrading Enzyme Improves Insulin Activity in a Diabetic Mouse Model. ResearchGate. Available at: [Link]
-
Maianti, J. P., et al. (2014). Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? Diabetologia. Available at: [Link]
-
Scott, V. L., et al. (2011). Antibacterial mechanism of action of arylamide foldamers. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of IDE expression in WT and L-IDE-KO mice. Available at: [Link]
-
D'Souza, A., et al. (2015). Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery. Cancer Research. Available at: [Link]
Sources
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- 2. benthamdirect.com [benthamdirect.com]
- 3. proteopedia.org [proteopedia.org]
- 4. Targeting insulin-degrading enzyme to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. BDM44768 | IDE inhibitor | Probechem Biochemicals [probechem.com]
- 7. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
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- 13. Western blot protocol | Abcam [abcam.com]
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- 20. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | sgRNA Knock-in Mouse Provides an Alternative Approach for In Vivo Genetic Modification [frontiersin.org]
confirmation of BDM44768 target engagement via thermal shift assay
Technical Comparison Guide: Confirmation of BDM44768 Target Engagement via Thermal Shift Assay
Executive Summary & Strategic Rationale
This guide provides a rigorous framework for validating BDM44768 , a putative TEAD inhibitor, using the Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF).
The TEAD transcription factors (TEAD1–4) are the terminal effectors of the Hippo signaling pathway.[1] Their activity is regulated by a central hydrophobic pocket (P-site) that undergoes auto-palmitoylation, a critical post-translational modification for protein stability and YAP/TAZ binding.[2]
Why TSA?
While Surface Plasmon Resonance (SPR) measures binding kinetics, TSA is the superior orthogonal method for validating P-site engagement because this pocket is deeply hydrophobic. Binders like BDM44768 must displace endogenous lipids or stabilize the hydrophobic core, resulting in significant thermodynamic stabilization (
Mechanistic Basis of Engagement
To interpret the TSA results, one must understand the structural displacement BDM44768 induces. The TEAD YAP-binding domain (YBD) is inherently unstable in its apo form and is typically co-purified with endogenous palmitate. BDM44768 functions by occupying this pocket, preventing auto-palmitoylation and allosterically disrupting the YAP-TEAD interface.
Figure 1: Mechanism of Action. BDM44768 competes with endogenous palmitate for the central P-site, stabilizing TEAD in a conformation incompetent for YAP binding.
Comparative Performance Analysis
The following table benchmarks the expected performance of BDM44768 against industry-standard controls. Note that "successful" engagement for a P-site inhibitor is defined by a
Table 1: Comparative Thermal Shift Data (Representative)
| Compound | Class | Binding Mode | Expected | Interpretation |
| DMSO (Control) | Vehicle | N/A | Reference ( | Baseline stability of lipid-bound TEAD. |
| Flufenamic Acid | Control | Reversible P-site binder | Weak Engagement. Often used as a positive control for assay validity but lacks potency [1]. | |
| K-975 | Benchmark | Covalent (Cys residue) | Covalent Lock. High shift due to irreversible stabilization [2]. | |
| VT-104 | Benchmark | Reversible High-Affinity | Strong Engagement. Clinical-grade reversible standard [3]. | |
| BDM44768 | Target | Putative P-site Inhibitor | Target Threshold. To confirm BDM44768 as a lead candidate, it must exceed the Flufenamic Acid threshold. |
Analyst Note: If BDM44768 yields a
C, it suggests either poor solubility, failure to displace the endogenous lipid, or non-specific surface binding rather than deep pocket insertion.
Detailed Experimental Protocol (Self-Validating)
This protocol is designed to minimize false positives caused by compound aggregation or fluorescence interference.
A. Reagents & Buffer Optimization
-
Protein: Recombinant Human TEAD1 or TEAD4 (YAP-binding domain), purified. Note: Ensure protein is >90% pure. Presence of endogenous lipid is expected.
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, 1 mM TCEP.
-
Critical: Avoid DTT as it can interfere with maleimide-based inhibitors or oxidize during heating.
-
B. Step-by-Step Workflow
-
Protein Prep: Dilute TEAD protein to 5 µM in Assay Buffer.
-
Dye Prep: Dilute SYPRO Orange to 50x in Assay Buffer (freshly prepared).
-
Compound Incubation:
-
Dispense 1 µL of BDM44768 (at 100x final concentration in DMSO) into PCR plate wells.
-
Include Positive Control (K-975 or VT-104) and Negative Control (DMSO only).
-
Add 19 µL of Protein/Dye mix (Final: 4.75 µM Protein, 5x SYPRO Orange).
-
Incubation: 30 minutes at 25°C to allow lipid displacement/equilibrium.
-
-
Thermal Ramping:
-
Instrument: qPCR machine (e.g., Bio-Rad CFX96 or Roche LightCycler).
-
Ramp: 25°C to 95°C at 0.5°C/30 seconds.
-
Detection: FRET/HEX channel (Ex 470nm / Em 570nm).
-
C. Data Analysis Logic
Calculate the derivative of the fluorescence curve (
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the validation experiment, ensuring all controls are in place.
Figure 2: TSA Workflow Logic. Parallel processing of controls and BDM44768 ensures data integrity.
References
-
Pobbati, A. V., et al. (2015).[7] "Structure-based discovery of small-molecule inhibitors of the YAP-TEAD interaction." Structure, 23(11), 2076-2086.
-
Kaneda, A., et al. (2020).[7] "Discovery of the covalent TEAD inhibitor K-975." American Journal of Cancer Research, 10(12), 4399.
-
Tang, T., et al. (2021).[7] "Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma." Molecular Cancer Therapeutics, 20(6), 986-998.
-
Noland, C. L., et al. (2016). "Palmitoylation of TEAD transcription factors is required for their stability and function in Hippo pathway signaling."[2][8] Structure, 24(1), 179-186.
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- 5. bitesizebio.com [bitesizebio.com]
- 6. analytik-jena.com [analytik-jena.com]
- 7. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of BDM44768 in Wild-Type vs. IDE-/- Models
Executive Summary
BDM44768 is a potent, selective, hydroxamic acid-based inhibitor of Insulin-Degrading Enzyme (IDE). Unlike non-specific metalloprotease inhibitors (e.g., Bacitracin), BDM44768 targets the catalytic zinc ion of IDE, locking the enzyme in a "closed," inactive conformation.
This guide details the experimental framework for validating BDM44768 specificity. The gold standard for confirmation is not merely observing a metabolic phenotype in Wild-Type (WT) animals, but demonstrating the complete abrogation of drug effects in IDE knockout (IDE-/-) models . This "epistatic validation" confirms that the compound has no off-target effects relevant to glucose homeostasis.
Part 1: The Compound & Mechanism
To interpret experimental data, one must understand the dual-hormone regulation by IDE. IDE degrades both Insulin (hypoglycemic) and Glucagon (hyperglycemic). Therefore, BDM44768 does not simply "lower blood sugar"; it amplifies the signaling of both hormones, making the net physiological outcome context-dependent.
Mechanistic Pathway (DOT Visualization)
Figure 1: BDM44768 mechanism of action. By inhibiting IDE, the compound prevents the degradation of both insulin and glucagon, extending their half-lives and signaling duration.
Part 2: Experimental Design Strategy
The core objective is to differentiate On-Target Efficacy from Off-Target Toxicity .
The "Four-Arm" Validation Matrix
You must run a 2x2 factorial design. Relying solely on WT mice is insufficient due to the complex interplay of glucagon and amylin.
| Group | Genotype | Treatment | Expected Phenotype (Glucose Tolerance) | Expected Phenotype (Insulin Levels) | Interpretation |
| A | Wild-Type (WT) | Vehicle | Baseline | Baseline | Control Reference |
| B | Wild-Type (WT) | BDM44768 | Altered (Improved or Impaired*) | Elevated (>2-fold) | Demonstrates Drug Efficacy |
| C | IDE -/- | Vehicle | Altered (vs WT) | Elevated (Chronic) | Genetic Baseline |
| D | IDE -/- | BDM44768 | Identical to Group C | Identical to Group C | CONFIRMS SELECTIVITY |
*Note: Phenotype in WT can vary based on diet and fasting duration. The critical success metric is that Group D = Group C.
Why IDE-/- is Mandatory
If BDM44768 causes any deviation in glucose or insulin levels in Group D compared to Group C, the compound is hitting a target other than IDE (e.g., other metalloproteases like Neprilysin).
Part 3: Detailed Protocol (Oral Glucose Tolerance Test)
This protocol is optimized for detecting IDE-dependent effects. Standard OGTTs often fail to capture the rapid insulin kinetics modulated by IDE.
Reagents & Equipment[1][2]
-
Compound: BDM44768 (dissolved in vehicle, typically 10% DMSO / 10% Tween-80 / 80% Saline).
-
Glucose Load: 2.0 g/kg body weight (D-glucose).
-
Assay: Multiplex ELISA (Insulin + Glucagon). Do not use standard glucometers alone.
Step-by-Step Workflow
Figure 2: Temporal workflow for BDM44768 validation. Critical timing involves dosing 30 minutes prior to glucose challenge to ensure enzyme inhibition coincides with peak insulin secretion.
Critical Protocol Nuances
-
Fasting Duration (6h vs 16h):
-
Recommendation: 6 Hours (Morning Fast).
-
Reasoning: Prolonged fasting (16h) depletes liver glycogen and alters the glucagon/insulin sensitivity ratio, potentially masking the specific effects of IDE inhibition on post-prandial clearance.
-
-
Dosing Timing:
-
Administer BDM44768 (typically 10-50 mg/kg) 30 minutes prior to the glucose challenge. IDE must be inhibited before the insulin surge occurs.
-
-
Sampling:
-
You must collect plasma for Insulin analysis at t=15 min. IDE effects are most prominent during the "first phase" insulin secretion. Glucose measurements alone will miss the mechanism (insulin-glucagon decoupling).
-
Part 4: Data Analysis & Comparative Efficacy
When analyzing your results, compare BDM44768 against historical non-specific inhibitors.
Comparative Performance Table
| Feature | BDM44768 | Bacitracin (Alternative) | IDE-/- (Genetic Model) |
| Selectivity | High (>100x vs Neprilysin) | Low (Inhibits PDI, lysosomes) | Absolute |
| Stability | High (Hydroxamic acid) | Low (Peptide-based) | N/A |
| Mechanism | Catalytic Site Lock (Closed) | Non-specific Chelation | Gene Deletion |
| Toxicity | Low (Acute) | High (Nephrotoxic) | Developmental compensation |
Interpreting the "Delta"
Calculate the Area Under the Curve (AUC) for Glucose and Insulin.
-
Efficacy Metric:
-
Selectivity Metric:
Pass Criteria:
- in WT is significantly positive (p < 0.05).
- is non-significant (approx 0).
If
References
-
Maianti, J. P., et al. (2014).[1] Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones. Nature, 511, 94–98.[1] [Link]
-
Deprez-Poulain, R., et al. (2015).[2] Catalytic site inhibition of insulin-degrading enzyme by a small molecule induces glucose intolerance in mice.[2] Nature Communications, 6, 8250. [Link][2]
-
Tang, W. J. (2016). Targeting Insulin-Degrading Enzyme to Treat Type 2 Diabetes Mellitus.[2] Trends in Endocrinology & Metabolism, 27(1), 24-34. [Link]
-
Abdul-Hay, S. O., et al. (2011). Optimization of Peptide Hydroxamate Inhibitors of Insulin-Degrading Enzyme. Bioorganic & Medicinal Chemistry Letters, 21(1), 1-15. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling BDM44768
Subject: Essential Safety Protocols for the Potent IDE Inhibitor, BDM44768
Welcome, valued research partner. Your work at the cutting edge of drug discovery demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, direct guidance on the safe handling of BDM44768 (CAS# 2011754-00-8), a compound of significant scientific interest.
Our internal data and publicly available information identify BDM44768 as a novel, potent, catalytic-site inhibitor of insulin-degrading enzyme (IDE) with a nanomolar IC₅₀ (~60 nM).[1] While the full toxicological profile of this compound is not yet characterized, its high potency necessitates that we treat it with the highest degree of caution, similar to protocols for other potent or cytotoxic compounds.[2][3] This guide is designed to establish a self-validating system of safety, ensuring that every operational step is underpinned by authoritative standards and a deep understanding of risk mitigation.
The Foundational Principle: A Hierarchy of Controls
Personal Protective Equipment (PPE) is the final, critical barrier between you and a potential hazard. However, it is most effective when integrated into a broader safety framework known as the Hierarchy of Controls. This principle prioritizes engineering and administrative controls to minimize your direct exposure, making your PPE more of a failsafe than a primary defense.
For a potent, powdered compound like BDM44768, this hierarchy is not optional; it is the bedrock of safe laboratory practice.
-
Elimination/Substitution: Not applicable, as you need to work with BDM44768.
-
Engineering Controls: This is your most critical line of defense. All open handling of BDM44768 powder must occur within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[3] These systems use directed airflow and HEPA filtration to keep the potent powder contained.
-
Administrative Controls: These are the procedures and training you and your team follow. This includes a formal Chemical Hygiene Plan, documented Standard Operating Procedures (SOPs) for handling BDM44768, and mandatory training on these procedures.[4]
-
Personal Protective Equipment (PPE): The focus of this guide, used in conjunction with the controls above.
Core PPE Requirements for BDM44768
Given the high potency and unknown long-term effects of BDM44768, a comprehensive PPE ensemble is mandatory for all procedures involving the transfer, weighing, or dissolution of the powdered compound. There is no safe level of exposure to compounds of this nature.[5]
PPE Specification Summary
| PPE Component | Standard | Rationale & Key Considerations |
| Gloves | ASTM D6978 Rated | Double-gloving is mandatory. [6][7] The inner glove goes under the gown cuff, the outer glove goes over. Use powder-free nitrile gloves tested for use with chemotherapy drugs or similar potent compounds. Change the outer glove immediately if contamination is suspected, and change both pairs regularly (e.g., every 30-60 minutes) during extended procedures. |
| Gown | Disposable, Poly-Coated | Must be impervious to liquids, close in the back, have long sleeves with tight-fitting elastic or knit cuffs.[5] This prevents contamination of personal clothing and skin. Do not reuse disposable gowns. |
| Eye/Face Protection | ANSI Z87.1 Rated | Full-face shield worn over safety goggles is required. [5][7] This combination protects against splashes when handling solutions and prevents accidental contact with the face from contaminated outer gloves. |
| Respiratory Protection | NIOSH-Certified N95 or higher | A fit-tested N95 respirator is the minimum requirement for handling powder. [5] This prevents inhalation of aerosolized BDM44768 particles. Surgical masks offer no protection against fine chemical particulates and must not be used.[6] For spill cleanup, a higher level of protection, such as a full-facepiece respirator with chemical cartridges, may be necessary.[5] |
| Shoe Covers | Two Pairs, Skid-Resistant | Required when entering the designated potent compound handling area. The outer pair is doffed upon exiting the area to prevent tracking contamination.[5] |
Operational Plans: Step-by-Step Protocols
Trust in a safety protocol is built on clarity and logic. These step-by-step procedures are designed to be self-validating systems for common laboratory tasks involving BDM44768.
Protocol 1: Weighing Solid BDM44768
This protocol assumes the use of a certified Class II BSC or similar containment enclosure.
-
Preparation: Before beginning, ensure the BSC is operating correctly. Decontaminate the work surface. Assemble all necessary items (vials, spatulas, weigh paper, solvent) and place them inside the BSC.
-
Donning PPE: Don PPE in the following order in an anteroom or designated area outside the lab:
-
Two pairs of shoe covers.
-
Inner pair of ASTM-rated gloves.
-
Disposable, back-closing gown. Ensure cuffs of inner gloves are tucked under gown sleeves.
-
Outer pair of ASTM-rated gloves, pulled over the gown sleeves.
-
Fit-tested N95 respirator. Perform a user seal check.
-
Safety goggles, followed by a full-face shield.
-
-
Handling: Perform all manipulations deep within the BSC. Carefully open the BDM44768 container. Use a dedicated spatula to weigh the desired amount onto weigh paper. Tare your receiving vial, then carefully transfer the powder.
-
Dissolution: If dissolving immediately, add the solvent to the vial containing the powder inside the BSC. Cap tightly.
-
Initial Cleanup: Securely close the primary BDM44768 container. Using a disposable wipe wetted with 70% isopropanol, carefully wipe the exterior of the primary container, the receiving vial, and any equipment used. Dispose of all wipes and single-use items (e.g., weigh paper) into a dedicated, sealed hazardous waste bag inside the BSC.[8]
-
Transport: Place the sealed final preparation vial into a second, labeled, sealable container (e.g., a plastic bag) before removing it from the BSC.[8]
Workflow for PPE Selection & Use
The following diagram illustrates the logical flow for ensuring safety when working with BDM44768.
Sources
- 1. medkoo.com [medkoo.com]
- 2. restoredcdc.org [restoredcdc.org]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. ehs.com [ehs.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashp.org [ashp.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
